2-Chloro-4-(trifluoromethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBTBCCMVNZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378772 | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33034-67-2 | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Heterocycle
2-Chloro-4-(trifluoromethyl)pyrimidine is a pivotal fluorinated building block in modern medicinal and agrochemical research.[1][2] Its strategic value stems from the unique combination of a reactive pyrimidine core and the electron-withdrawing trifluoromethyl (-CF3) group. The pyrimidine scaffold is a common feature in numerous biologically active molecules, including established pharmaceuticals.[3][4] The incorporation of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a highly sought-after feature in drug design.[5][6] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. This compound is a clear, colorless to yellow liquid at room temperature.[7] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 33034-67-2 | |
| Molecular Formula | C5H2ClF3N2 | |
| Molecular Weight | 182.53 g/mol | |
| Boiling Point | 60 °C at 10 mmHg | [2] |
| Density | 1.513 g/mL at 25 °C | [2] |
| Refractive Index (nD20) | 1.447 | [2] |
| Appearance | Clear colorless to yellow liquid | [7] |
| Flash Point | 49 °C | [8] |
Spectral Data Analysis
-
¹H NMR: The proton NMR spectrum is simple, typically showing two doublets in the aromatic region, corresponding to the two protons on the pyrimidine ring.[9]
-
¹³C NMR: The carbon NMR spectrum provides key information on the carbon skeleton, with the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling.[10]
-
IR Spectroscopy: The infrared spectrum shows characteristic peaks corresponding to the C-Cl, C-F, and aromatic C-N stretching vibrations.[7]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and trifluoromethyl radicals.
Synthesis and Reactivity
The synthesis of this compound is a critical aspect of its utility. A common synthetic route involves the chlorination of the corresponding hydroxypyrimidine.
Representative Synthesis Protocol
A prevalent method for the preparation of this compound involves the treatment of 4-hydroxy-2-(trifluoromethyl)pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).[9]
Step-by-Step Methodology:
-
To a reaction vessel, add 4-hydroxy-2-(trifluoromethyl)pyrimidine.
-
Slowly add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 33034-67-2 [chemicalbook.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 397850050 [thermofisher.com]
- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
2-Chloro-4-(trifluoromethyl)pyrimidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)pyrimidine, a key building block in modern medicinal chemistry and agrochemical synthesis. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights to empower your research and development endeavors.
Core Chemical Identity
This compound is a halogenated heterocyclic compound featuring a pyrimidine ring substituted with a chloro group at the 2-position and a trifluoromethyl group at the 4-position. This unique arrangement of electron-withdrawing groups imparts distinct reactivity to the molecule, making it a valuable synthon for the introduction of the trifluoromethylpyrimidine moiety into more complex structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 33034-67-2 | [1] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 60 °C @ 10 mmHg | [3] |
| Density | 1.513 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.447 | [3] |
| InChI Key | FZRBTBCCMVNZBD-UHFFFAOYSA-N | [1] |
| SMILES | FC(F)(F)c1ccnc(Cl)n1 | [3] |
Synthesis and Purification
The preparation of this compound is a critical aspect of its utility. A common and efficient method involves a two-step process, starting from readily available materials.[4]
Synthesis Pathway
The synthesis proceeds through the formation of a 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate, followed by a chlorination step.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of chloropyrimidines.[4][5]
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine a trifluoroacetyl derivative (e.g., ethyl trifluoroacetoacetate) (1.0 eq), urea (1.0-1.5 eq), and an alkaline catalyst in a mixed solvent system of a hydrocarbon and an alcohol.[4]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 2-hydroxy-4-(trifluoromethyl)pyrimidine can be used in the next step with or without further purification.
Step 2: Synthesis of this compound
-
To the crude 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) and a nitrile solvent such as acetonitrile.[4]
-
Heat the mixture to 80-150 °C and stir for 2-24 hours. The reaction progress can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
After completion, carefully remove the excess POCl₃ and acetonitrile by distillation under reduced pressure.
-
Cool the residue in an ice bath and slowly add water to quench the reaction.
-
Basify the aqueous solution to a pH of 8.5-10 using a suitable base (e.g., 50% NaOH solution).[4]
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity.[6][7]
Reactivity Profile: A Hub for Nucleophilic Substitution
The core of this compound's utility lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the strong inductive effect of the trifluoromethyl group, renders the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[8][9]
Caption: Reactivity of this compound with various nucleophiles.
The reaction with nucleophiles typically proceeds readily, often at room temperature or with gentle heating, to displace the chloride leaving group. This provides a versatile and efficient route to a wide array of 2-substituted-4-(trifluoromethyl)pyrimidine derivatives.
General Experimental Protocol for Nucleophilic Substitution:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Add the desired nucleophile (1.0-1.2 eq) to the solution. If the nucleophile is an amine or an alcohol, a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the HCl byproduct.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Analytical Characterization
Thorough analytical characterization is paramount for confirming the identity and purity of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | δ 8.96 (s, 2H) (in CDCl₃) | [10] |
| ¹³C NMR | δ 156.7, 154.6 (q, J = 37 Hz), 134.1, 119.4 (q, J = 274 Hz) (in CDCl₃) | [10] |
| ¹⁹F NMR | δ -70.04 (s, 3F) (in CDCl₃) | [10] |
| Mass Spec (EI) | m/z 182 (M⁺) | [6] |
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its ability to enhance metabolic stability, binding affinity, and cell permeability of molecules. This compound serves as a crucial starting material for the synthesis of numerous bioactive compounds.[11][12]
While a specific, marketed drug directly synthesized from this compound is not readily identifiable in the public domain, its isomers and closely related analogues are key intermediates in the synthesis of various therapeutic agents. For instance, trifluoromethylpyrimidine derivatives are integral components of compounds targeting kinases, which are pivotal in cancer therapy.[13] Furthermore, this class of compounds has shown promise in the development of antifungal and antiviral agents.[14]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of complex molecules with diverse biological activities. Its well-defined reactivity profile, coupled with established synthetic routes, makes it an indispensable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.
References
- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. spectrabase.com [spectrabase.com]
- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. zenodo.org [zenodo.org]
- 10. rsc.org [rsc.org]
- 11. iris.unipa.it [iris.unipa.it]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemneo.com [chemneo.com]
A Comprehensive Spectroscopic Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in the synthesis of bioactive molecules. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity, making it a valuable synthon in drug discovery. Accurate and comprehensive spectroscopic characterization is paramount to confirm its molecular structure and purity, ensuring the reliability of subsequent synthetic transformations. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing a robust framework for its identification and analysis.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including the aromatic pyrimidine ring, the electron-withdrawing trifluoromethyl group, and the chloro substituent, give rise to a unique spectroscopic fingerprint. Understanding the interplay of these components is crucial for accurate data interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals corresponding to the two protons on the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms, the chloro, and the trifluoromethyl groups will deshield these protons, shifting their resonances downfield.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Summary: ¹H NMR
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 9.07 | d | 5.6 |
| H-5 | 8.11 | d | 5.6 |
Data obtained in DMSO-d₆ at 400 MHz.[1]
Interpretation: The two aromatic protons appear as doublets due to coupling with each other. The downfield shift of H-6 is attributed to the deshielding effects of the adjacent nitrogen and the chloro group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A 100 MHz (or higher) spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, process the FID and reference the spectrum.
Data Summary: ¹³C NMR
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (J-coupling with F) |
| C-2 | 154.6 | q (J ≈ 37 Hz) |
| C-4 | 156.7 | s |
| C-5 | 134.1 | s |
| C-6 | - | - |
| CF₃ | 119.4 | q (J ≈ 274 Hz) |
Note: The chemical shift for C-6 was not explicitly found in the search results. Data is for a similar compound, 5-chloro-2-(trifluoromethyl)pyrimidine, and provides an estimation of expected shifts and couplings.[2]
Interpretation: The carbon of the trifluoromethyl group shows a large coupling constant with the fluorine atoms, a characteristic feature. The quaternary carbons C-2 and C-4 are significantly deshielded by the electronegative substituents.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: A spectrometer equipped with a fluorine probe is required.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
-
Processing: Process the FID and reference the spectrum to an external standard like CFCl₃.
Data Summary: ¹⁹F NMR
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | -70.04 | s |
Data is for the related isomer, 5-chloro-2-(trifluoromethyl)pyrimidine.[2]
Interpretation: The singlet in the ¹⁹F NMR spectrum confirms the presence of a CF₃ group. The chemical shift is in the typical range for trifluoromethyl groups attached to an aromatic ring.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type |
| ~1600-1400 | C=C and C=N stretching (aromatic ring) |
| ~1350-1150 | C-F stretching (strong) |
| ~800-600 | C-Cl stretching |
Specific peak values for this compound were not available in the search results, but characteristic ranges for similar compounds are provided.[4][5] Commercial suppliers confirm that the infrared spectrum of their product conforms to the expected structure.[6][7]
Interpretation: The IR spectrum will be dominated by strong C-F stretching bands characteristic of the trifluoromethyl group. The aromatic ring vibrations and the C-Cl stretch will also be present, confirming the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Collection: The mass-to-charge ratio (m/z) of the ions is recorded.
Data Summary: Mass Spectrometry
| m/z | Ion |
| 182/184 | [M]⁺ (Molecular Ion) |
| 147 | [M-Cl]⁺ |
| 113 | [M-CF₃]⁺ |
The molecular weight of this compound is 182.53 g/mol .[8] The presence of a chlorine atom will result in an isotopic pattern for the molecular ion, with a peak at m/z 182 (for ³⁵Cl) and a smaller peak at m/z 184 (for ³⁷Cl) in an approximate 3:1 ratio. A high-resolution mass spectrometry (HRMS) analysis calculated the exact mass to be 181.9859, with an experimental value of 181.9858 for a similar isomer.[2]
Interpretation: The molecular ion peak confirms the molecular weight of the compound. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents from the ring.[9][10] The loss of a chlorine radical or a trifluoromethyl radical are expected fragmentation pathways.[11][12]
Caption: Proposed fragmentation pathway for this compound.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The presented protocols and interpretations serve as a valuable resource for researchers, ensuring the quality and identity of this important synthetic intermediate. By understanding the principles behind the data, scientists can confidently utilize this compound in their research and development endeavors.
References
- 1. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. 2-chloro-4-(trifluorométhyl)pyrimidine, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. spectrabase.com [spectrabase.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. article.sapub.org [article.sapub.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-(trifluoromethyl)pyrimidine
Abstract
2-Chloro-4-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for more complex molecules. Its utility in synthesis is dictated by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of this compound. We will delve into the theoretical underpinnings of its behavior, present detailed, field-proven experimental protocols for its characterization, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for downstream applications.
Introduction and Physicochemical Profile
This compound is a liquid at room temperature with a characteristic chemical structure that dictates its reactivity and physical properties.[1] The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the pyrimidine ring makes the chlorine atom susceptible to nucleophilic substitution, a key feature in its synthetic applications.[2][3] Understanding the solubility and stability of this molecule is paramount for its effective use, from reaction setup and optimization to formulation and long-term storage.
A summary of its known physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | |
| Appearance | Clear colorless to light yellow liquid | [4] |
| Boiling Point | 60 °C at 10 mmHg | [5] |
| Density | 1.513 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.447 | [5] |
| CAS Number | 33034-67-2 |
Solubility Characterization
The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. The structure of this compound suggests a degree of polarity due to the pyrimidine ring, but the trifluoromethyl group adds significant lipophilicity. Therefore, its solubility is expected to vary considerably across different solvents. While specific quantitative data is not extensively published, a systematic evaluation can be performed.
Theoretical Considerations
The principle of "like dissolves like" provides a preliminary assessment. We can anticipate moderate to good solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and in chlorinated solvents. Its solubility in protic solvents like water and alcohols may be limited and could be complicated by reactivity (see Stability section). Studies on other pyrimidine derivatives have shown that solubility generally increases with temperature.[6][7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound. The subsequent quantification is proposed using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique.[8]
Objective: To determine the solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, THF, DMSO, DMF)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC system with UV detector
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid/liquid should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved compound to settle. Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particulates.
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to a standard curve prepared from known concentrations of the reference standard.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Illustrative Data Presentation
The data obtained from the above protocol should be tabulated for clarity. Table 2 provides a template with hypothetical, yet chemically reasonable, data for illustrative purposes.
Table 2: Illustrative Solubility of this compound at 25 °C
| Solvent | Solubility Category | Estimated Solubility (mg/mL) |
| Water | Very Slightly Soluble | < 0.1 |
| PBS (pH 7.4) | Very Slightly Soluble | < 0.1 |
| Methanol | Slightly Soluble | 1 - 10 |
| Ethanol | Sparingly Soluble | 10 - 30 |
| Acetonitrile | Freely Soluble | > 100 |
| Dichloromethane | Very Soluble | > 100 |
| DMSO | Very Soluble | > 100 |
Workflow Diagram
The following diagram illustrates the experimental workflow for solubility determination.
Caption: Workflow for shake-flask solubility determination.
Stability Assessment
The stability of this compound is a critical determinant of its shelf-life, handling requirements, and reaction compatibility. Its structure suggests potential liabilities, particularly the reactivity of the C-Cl bond. Forced degradation (or stress testing) studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]
Potential Degradation Pathways
The most probable degradation pathway is hydrolysis of the chloro group to a hydroxyl group, especially in the presence of water or other nucleophiles, forming 2-Hydroxy-4-(trifluoromethyl)pyrimidine.[9][11] This reaction is likely to be influenced by pH and temperature.
Caption: Proposed primary degradation pathway via hydrolysis.
Experimental Protocol: Forced Degradation Studies
This protocol provides a framework for conducting forced degradation studies based on ICH guidelines.[9][10][12]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Appropriate solvents for dissolution
-
pH meter
-
Temperature-controlled ovens and water baths
-
Photostability chamber compliant with ICH Q1B guidelines[12]
-
Validated stability-indicating HPLC method
Methodology:
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile). This stock is then subjected to the stress conditions outlined in Table 3. A control sample, protected from the stress condition, should be analyzed alongside the stressed sample at each time point. The goal is to achieve 5-20% degradation of the active substance.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C. Analyze at 0, 2, 6, 12, and 24 hours. |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at room temperature. Analyze at shorter intervals (e.g., 0, 0.5, 1, 2, 4 hours) due to expected rapid degradation. |
| Oxidative | Mix stock solution with 3% H₂O₂. Incubate at room temperature. Analyze at 0, 2, 6, 12, and 24 hours. |
| Thermal | Expose the solid compound to 80°C in an oven. Analyze at 1, 3, and 7 days. |
| Photostability | Expose the solid compound and a solution (in a photostable, inert solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][12] A dark control should be run in parallel. |
Analysis: Samples from each condition should be analyzed by a stability-indicating HPLC method. This method must be able to resolve the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to ensure that the parent peak is free from co-eluting impurities.
Development of a Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this type of small molecule.[8][13]
Proposed HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. A typical gradient might run from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
This method would need to be fully validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Conclusion
While publicly available data on the specific solubility and stability of this compound is scarce, this guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the detailed protocols for solubility assessment, forced degradation, and analytical method development, researchers can generate the critical data needed to confidently utilize this important chemical intermediate in their work. Adherence to these systematic approaches ensures data integrity and supports the successful advancement of research and development projects.
References
- 1. This compound | 33034-67-2 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 33034-67-2 [chemicalbook.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Mechanistic Guide to the Reactivity of Halogenated Pyrimidines in Modern Synthesis and Drug Development
Abstract
Halogenated pyrimidines are foundational scaffolds in medicinal chemistry and materials science, largely due to the versatile reactivity imparted by the halogen substituent.[1][2][3][4][5] This guide provides an in-depth analysis of the core reaction mechanisms governing their transformations. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that dictate reaction outcomes. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, radical and photochemical reactions, and the critical enzymatic mechanisms relevant to drug action. Each section includes detailed protocols and visual aids to bridge theoretical concepts with practical laboratory applications.
Introduction: The Halogenated Pyrimidine Core
The pyrimidine ring, a 1,3-diazine, is an electron-deficient heterocycle. The two nitrogen atoms significantly lower the π-electron density of the ring, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[6] Halogenation of the pyrimidine core serves two primary purposes:
-
Modulating Physicochemical Properties: Halogens, particularly fluorine, can alter a molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.
-
Providing a Reactive Handle: The carbon-halogen bond is a versatile functional group that acts as a leaving group or a coupling partner for a vast array of synthetic transformations.[5]
The strategic functionalization of halogenated pyrimidines has led to numerous FDA-approved drugs, including kinase inhibitors for cancer therapy and antiviral agents.[1] Understanding the distinct reactivity patterns of these molecules is therefore paramount for the efficient design and synthesis of novel chemical entities.
Nucleophilic Aromatic Substitution (SNAr): The Classical Pathway
The SNAr reaction is a cornerstone of pyrimidine chemistry, allowing for the direct displacement of a halide by a nucleophile.[7][8] This pathway is facilitated by the electron-deficient nature of the pyrimidine ring, which stabilizes the key reaction intermediate.
Mechanism: The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][10]
-
Addition: A nucleophile attacks the electrophilic carbon atom bearing the halogen. This step is typically the rate-determining step.[9][10] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
-
Elimination: The leaving group (halide) is expelled, and the aromaticity of the pyrimidine ring is restored.
The stability of the Meisenheimer complex is the key to this reaction's feasibility. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, and any additional electron-withdrawing groups (EWGs) at the ortho or para positions further enhance this stability.[7][8]
Regioselectivity and Halogen Reactivity
For di- or tri-substituted halopyrimidines, the site of nucleophilic attack is highly predictable. In 2,4-dihalopyrimidines, substitution almost always occurs at the C4 position.[1][11][12][13] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack is at C4, which is para to one ring nitrogen and ortho to the other.[13][14] However, exceptions exist, particularly when strong electron-donating groups are present at the C6 position, which can shift selectivity toward C2.[11]
A counterintuitive but well-established trend in SNAr reactions is the reactivity of the halogens: F > Cl > Br > I .[9][10] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Fluorine, being the most electronegative halogen, makes the attached carbon the most electrophilic and thus the most susceptible to attack.
Protocol 2.1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the selective C4-amination of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Cyclopentylamine (or other primary/secondary amine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
In a separate flask, prepare a solution of the amine nucleophile (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in acetonitrile.
-
Slowly add the amine/base solution to the stirred solution of 2,4-dichloropyrimidine at room temperature. An exotherm may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-60 minutes).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Perform an aqueous work-up: Partition the residue between ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with water and then brine to remove residual base and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-2-chloropyrimidine product.[14]
Visualization 2.1: SNAr Mechanism on a Halopyrimidine
Caption: Generalized workflow for the SNAr reaction on a dihalopyrimidine.
Metal-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
For constructing more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[2][15][16] Reactions like Suzuki-Miyaura (C-C), Sonogashira (C-C, alkyne), and Buchwald-Hartwig (C-N) have revolutionized the functionalization of halogenated pyrimidines.[3][17][18][19][20][21]
The Generic Catalytic Cycle
These reactions generally proceed through a common catalytic cycle involving a palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.
-
Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and, critically, the supporting ligand (e.g., phosphines, N-heterocyclic carbenes) is vital for reaction efficiency and scope.[2][18]
Visualization 3.1: Generic Pd-Catalyzed Cross-Coupling Cycle
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
Protocol 3.1: Representative Suzuki-Miyaura Coupling Procedure
This protocol details a typical Suzuki-Miyaura reaction to form a C-C bond at the C4 position of a chloropyrimidine.
Materials:
-
4-Amino-2-chloropyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite or Silica Gel
Procedure:
-
To a reaction vessel, add the chloropyrimidine (1.0 eq), arylboronic acid (1.5 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.[5]
Data Table 3.1: Comparison of Halogen Reactivity in Cross-Coupling
Unlike SNAr, the reactivity trend for halogens in oxidative addition is the opposite, aligning with C-X bond strength.
| Halogen | C-X Bond Energy (approx. kcal/mol) | Relative Reactivity in Oxidative Addition | Typical Reaction Temperatures |
| Iodo (I) | ~57 | Highest | Room Temp to 80 °C |
| Bromo (Br) | ~71 | High | 60 °C to 110 °C |
| Chloro (Cl) | ~84 | Moderate | 80 °C to 140 °C (often requires specialized ligands) |
| Fluoro (F) | ~116 | Lowest | Generally unreactive (requires special conditions) |
This trend underscores a critical decision in synthesis design: while chloro-pyrimidines are often cheaper, bromo- or iodo-pyrimidines may be necessary for milder reaction conditions and higher efficiency.
Radical and Photochemical Transformations
While less common than ionic pathways, radical and photochemical reactions offer unique avenues for functionalizing halogenated pyrimidines, especially in biological contexts.
Radical Reactions
Homolytic cleavage of the C-X bond can generate a pyrimidinyl radical. This can be initiated by radical initiators (e.g., AIBN with Bu₃SnH) or photochemically. These highly reactive intermediates can participate in various transformations, including addition to alkenes or hydrogen atom abstraction.[22][23]
Photochemical Reactions of 5-Halouracils
5-Halouracils, such as 5-bromouracil (BrdU) and 5-fluorouracil (5-FU), are potent radiosensitizers used in cancer therapy.[24] Upon UV irradiation or interaction with low-energy electrons, the C-X bond can cleave.[25][26] This process can occur through heterolysis (after electron capture) or homolysis, generating a highly reactive uracil-5-yl radical.[25] This radical can then abstract a hydrogen atom from a nearby sugar moiety in the DNA backbone, leading to strand breaks and cytotoxic effects.[24][25] The efficiency of this process is DNA-structure dependent.[24][25]
Visualization 4.1: Generation of Uracil-5-yl Radical
Caption: Photochemical or electron-induced formation of the cytotoxic uracil-5-yl radical.
Biological Mechanisms: Enzymatic Activation of Prodrugs
For drug development professionals, understanding how halogenated pyrimidines behave in a biological system is crucial. Many, like 5-Fluorouracil (5-FU) and Gemcitabine (a difluorinated nucleoside analogue), are prodrugs that require enzymatic activation to exert their therapeutic effects.[27][28][29]
The 5-Fluorouracil (5-FU) Pathway
5-FU is a cornerstone of chemotherapy.[30] It is not active in its initial form but is converted intracellularly through a complex anabolic pathway into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This is the primary mediator of cytotoxicity. FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a folate cofactor, inhibiting the enzyme.[27][30][31][32] This blocks the synthesis of thymidine, a necessary component of DNA, leading to "thymineless death."[33]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[30][33]
-
Fluorodeoxyuridine triphosphate (FdUTP): This is incorporated into DNA, leading to DNA damage and fragmentation.[30]
The efficacy and toxicity of 5-FU are heavily dependent on the balance between its anabolic (activation) and catabolic (breakdown) pathways, the latter being primarily controlled by the enzyme dihydropyrimidine dehydrogenase (DPD).[27][30][31][32]
The Gemcitabine Pathway
Gemcitabine (dFdC) is another critical anticancer prodrug.[34][35] It is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[35] Its mechanisms of action are twofold:
-
dFdCTP is incorporated into DNA, where the presence of the two fluorine atoms at the 2' position causes "masked chain termination," preventing DNA repair enzymes from excising it and ultimately leading to apoptosis.[35]
-
dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, thus depleting the cell of the building blocks for DNA replication and repair.[35]
Visualization 5.1: Simplified 5-FU Activation Pathway
Caption: The metabolic activation of 5-FU to its cytotoxic metabolites.
Conclusion and Future Outlook
The chemistry of halogenated pyrimidines is both rich and profoundly impactful, bridging synthetic methodology with life-saving therapeutics. While SNAr and palladium-catalyzed cross-coupling reactions remain the workhorses for their functionalization, a deeper understanding of radical, photochemical, and enzymatic pathways continues to open new doors. For the drug development professional, appreciating these fundamental mechanisms is not merely an academic exercise; it is essential for rational drug design, troubleshooting synthetic routes, and understanding mechanisms of action and resistance. Future research will likely focus on developing more selective and efficient catalytic systems, particularly for the challenging activation of C-Cl and C-F bonds, and further elucidating the complex interplay of these molecules within biological systems.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. Photoreaction of DNA Containing 5-Halouracil and its Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Photoreaction of DNA Containing 5-Halouracil and its Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. ClinPGx [clinpgx.org]
- 28. Chemotherapy - Wikipedia [en.wikipedia.org]
- 29. A combination of gemcitabine and 5-fluorouracil in advanced pancreatic cancer, a report from the Italian Group for the Study of Digestive Tract Cancer (GISCAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. aacrjournals.org [aacrjournals.org]
- 35. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
The Discovery and Application of Biologically Active Trifluoromethyl-Containing Heterocycles
An In-Depth Technical Guide:
A Senior Application Scientist's Perspective on Rational Design, Synthesis, and Biological Evaluation
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery of biologically active trifluoromethyl-containing heterocycles. We will move beyond simple descriptions to explore the fundamental causality behind experimental choices, from synthetic strategy to biological evaluation. This document details field-proven synthetic methodologies, analyzes the profound impact of trifluoromethylation on pharmacological properties, and presents detailed protocols and data to support the rational design of next-generation therapeutics.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The trifluoromethyl group is not found in nature, yet its presence in pharmaceuticals is a testament to the success of synthetic chemistry in enhancing drug efficacy.[1] The decision to introduce a CF₃ group is driven by its unique and powerful physicochemical properties that profoundly influence a molecule's behavior in biological systems.[2]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[3][4] This inherent stability often leads to a longer drug half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[5]
-
Lipophilicity: The CF₃ group is highly lipophilic, which can significantly enhance a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier.[3][5] This is a critical factor for improving oral bioavailability and ensuring the drug reaches its intended target.[6]
-
Electronic Effects: With its high electronegativity, the CF₃ group is a strong electron-withdrawing group.[3] This property can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects how a drug interacts with its biological target, often leading to increased binding affinity and potency.[6][7]
-
Bioisosterism: The CF₃ group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, but with distinct steric and electronic properties that can fine-tune receptor binding and selectivity.[4]
Table 1: Physicochemical Impact of the Trifluoromethyl Group
| Property | Influence of Trifluoromethyl (-CF₃) Introduction | Causality |
| Metabolic Stability | Significantly Increased | High C-F bond dissociation energy (485.3 kJ/mol) resists enzymatic cleavage.[4] |
| Lipophilicity (logP) | Increased | The fluorinated surface reduces polar interactions, enhancing partitioning into lipids.[8] |
| Bioavailability | Generally Improved | Enhanced lipophilicity improves membrane permeability and absorption.[6] |
| Binding Affinity | Often Enhanced | Strong electron-withdrawing nature can alter electrostatic interactions with the target protein.[3][7] |
| Acidity (pKa) | Increases acidity of proximal N-H or O-H groups | Inductive electron withdrawal stabilizes the conjugate base.[6] |
Synthetic Strategies for Accessing Trifluoromethylated Heterocycles
The synthesis of these valuable compounds can be broadly categorized into two strategic approaches: direct trifluoromethylation of a pre-formed heterocycle and the construction of the heterocyclic ring using a CF₃-containing building block.
Direct C-H Trifluoromethylation: An Atom-Economic Approach
Recent advances have focused on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates.[1] These methods, often involving radical or electrophilic pathways, are powerful tools for late-stage functionalization in drug discovery.
Key Reagents for Electrophilic and Radical Trifluoromethylation:
-
Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one): These are hypervalent iodine reagents that act as electrophilic CF₃⁺ sources but can also generate CF₃• radicals under certain conditions.[9][10]
-
Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These sulfonium salts are potent electrophilic trifluoromethylating agents.[9][11]
-
Trifluoromethyl Sulfonyl Chloride (CF₃SO₂Cl): A common source for generating the trifluoromethyl radical (CF₃•) under photoredox catalysis conditions.[11]
The general workflow involves activating a CF₃ source to generate a reactive intermediate that then attacks the heterocycle.
Caption: General workflow for direct trifluoromethylation.
This protocol is adapted from the work of Ji et al. and demonstrates a practical method for direct trifluoromethylation using a benchtop-stable radical source.[1]
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask, add caffeine (194 mg, 1.0 mmol, 1.0 equiv.), sodium triflinate (CF₃SO₂Na, 234 mg, 1.5 mmol, 1.5 equiv.), and tert-butyl hydroperoxide (t-BuOOH, 70% in H₂O, 0.26 mL, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a 1:1 mixture of DMSO and H₂O (10 mL) to the flask.
-
Reaction Conditions: Stir the mixture vigorously at ambient temperature (25 °C) for 12 hours. The reaction is open to the air.
-
Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 8-(trifluoromethyl)caffeine.
Synthesis via Trifluoromethyl Building Blocks
This classical and robust strategy involves using readily available starting materials that already contain the CF₃ group and building the heterocyclic ring around them. This method offers excellent control over regioselectivity.[12]
This protocol is based on the work of Weng and co-workers, demonstrating a zinc-catalyzed cycloaddition.[12]
-
Reaction Setup: In a sealed tube, combine the desired sydnone (0.5 mmol, 1.0 equiv.), 1,1,1,5,5,5-hexafluoropentane-2,4-dione (1.5 mmol, 3.0 equiv.), ZnI₂ (0.1 mmol, 20 mol%), and 2,2'-bipyridine (0.1 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 2.0 mL) under a nitrogen atmosphere.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel (using an appropriate eluent system, e.g., petroleum ether/ethyl acetate) to afford the desired 3-trifluoromethyl-4-trifluoroacetyl pyrazole.
Biological Activity of Trifluoromethylated Heterocycles
The unique properties conferred by the CF₃ group have led to the discovery of potent drug candidates across numerous therapeutic areas.
Anticancer Agents
The introduction of a CF₃ group is a well-established strategy for enhancing the anticancer activity of heterocyclic compounds.[7] It can improve binding to kinase targets, enhance cell permeability, and increase metabolic stability, leading to more durable responses.[7][13]
-
Sorafenib: An FDA-approved multi-kinase inhibitor used to treat liver and kidney cancer, featuring a trifluoromethylphenyl moiety.[13]
-
Apalutamide: A non-steroidal antiandrogen for prostate cancer treatment that contains a trifluoromethyl-substituted pyridine ring.[12]
-
Isoxazoles: Studies have shown that adding a CF₃ group to isoxazole-based molecules can dramatically increase their cytotoxicity against cancer cell lines like MCF-7 (human breast cancer).[14] For example, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole was found to be almost 8 times more active than its non-trifluoromethylated analogue.[14]
Caption: Mechanism of a CF3-heterocycle kinase inhibitor.
| Compound ID | Heterocyclic Core | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2g | 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [14] |
| 14 (Analogue) | Isoxazole (non-CF₃) | MCF-7 (Breast) | 19.72 | [14] |
| 5 | 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [14] |
Data demonstrates the significant potency enhancement provided by the CF₃ moiety.
Anti-inflammatory Agents
Trifluoromethylated heterocycles are prominent in the development of anti-inflammatory drugs, most notably as selective COX-2 inhibitors.
-
Celecoxib: A blockbuster anti-inflammatory drug for arthritis, Celecoxib features a trifluoromethyl-substituted pyrazole ring. This group is crucial for its selectivity and potent inhibition of the COX-2 enzyme, which is implicated in inflammatory processes.[15]
-
Mavacoxib: A long-acting NSAID used in veterinary medicine, also based on a trifluoromethylpyrazole scaffold.[12]
The CF₃ group in these molecules fits into a specific hydrophobic side pocket of the COX-2 enzyme, an interaction not as favorable in the COX-1 isoform, which is the basis for its selectivity and reduced gastrointestinal side effects.[15]
Agents for Neurodegenerative Disorders
While a newer area of application, the properties of the CF₃ group make it highly attractive for developing drugs targeting the central nervous system (CNS).[16] Enhanced lipophilicity can improve blood-brain barrier penetration, a major hurdle in CNS drug development.[5] Heterocyclic scaffolds like quinolines, isoxazoles, and morpholines are known to interact with targets relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's.[16][17] The incorporation of CF₃ groups into these privileged scaffolds is a promising strategy for developing novel neurotherapeutics with improved pharmacokinetic profiles.[4]
Emerging Frontiers: Enzymatic Trifluoromethylation
A cutting-edge approach in biocatalysis is the use of enzymes to perform selective fluorination reactions. Recent research has focused on engineering S-Adenosylmethionine (SAM)-dependent methyltransferases to accept fluorinated analogues of SAM.[18][19]
-
Strategy: By synthesizing novel cofactors like Te-adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM), scientists can hijack the cell's natural methylation machinery.[20]
-
Application: These engineered enzymatic systems can transfer a fluoromethyl group onto complex natural product scaffolds in a highly selective manner, a task that is extremely challenging using traditional synthetic chemistry.[19][20] This "late-stage functionalization" allows for the rapid diversification of biologically active molecules to explore structure-activity relationships.
Conclusion and Future Perspectives
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation into heterocyclic frameworks has yielded numerous successful drugs and continues to be a highly productive avenue for discovery. The evolution from classical ring-synthesis methods to modern direct C-H functionalization and cutting-edge enzymatic approaches has broadened the accessibility and application of these vital compounds.[1][12][20] Future research will likely focus on developing more selective, efficient, and sustainable trifluoromethylation methods, including photoredox and biocatalytic strategies.[18][21] As our understanding of the intricate interplay between the CF₃ group and biological targets deepens, the rational design of trifluoromethyl-containing heterocycles will continue to drive the development of safer and more effective medicines for a wide range of human diseases.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. allstudyjournal.com [allstudyjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
structural analysis of 2-Chloro-4-(trifluoromethyl)pyrimidine
An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-4-(trifluoromethyl)pyrimidine
Introduction
This compound is a halogenated pyrimidine derivative that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules.[1][2] Its importance is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the pyrimidine scaffold is a core component of many biologically active compounds.[3][4] The strategic incorporation of a trifluoromethyl (-CF3) group often enhances molecular lipophilicity, metabolic stability, and binding affinity to biological targets.[5]
Given its role as a critical starting material, the unambiguous confirmation of its structure and purity is paramount for any downstream application. This technical guide provides a comprehensive overview of the essential analytical methodologies for the structural characterization of this compound. We will delve into the principles and practical application of spectroscopic techniques, offering field-proven insights and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
Physicochemical Profile
A foundational understanding of a compound's physical properties is essential for its handling, storage, and analysis. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 33034-67-2 | [1] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [1][6] |
| Appearance | Clear, colorless to yellow liquid | [7] |
| Boiling Point | 60 °C at 10 mmHg | [1][8] |
| Density | 1.513 g/mL at 25 °C | [1][8] |
| Refractive Index (n20/D) | 1.447 | [1][8] |
| SMILES String | FC(F)(F)c1ccnc(Cl)n1 | [1] |
| InChI Key | FZRBTBCCMVNZBD-UHFFFAOYSA-N | [1] |
Synthesis and Quality Control Rationale
The integrity of any structural analysis is contingent upon the purity of the sample. This compound is commonly synthesized via chlorination of its corresponding hydroxyl precursor, 2-hydroxy-4-(trifluoromethyl)pyrimidine. A typical laboratory-scale synthesis employs a potent chlorinating agent like phosphorus oxychloride (POCl₃).[9][10]
The causality for this choice lies in the high efficiency of POCl₃ in converting hydroxyl groups on electron-deficient heterocyclic rings into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Post-reaction, a meticulous work-up and purification, often involving extraction and distillation, are critical to remove unreacted reagents and byproducts that could confound spectroscopic analysis.
Spectroscopic Elucidation: A Multi-faceted Approach
No single technique provides a complete structural picture. A synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is required for a self-validating structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The pyrimidine ring contains two protons. Due to the electron-withdrawing nature of the nitrogen atoms, the chloro group, and the trifluoromethyl group, these protons are expected to be significantly deshielded, appearing in the downfield region of the spectrum (typically δ 8.0-9.5 ppm). They will appear as doublets due to coupling to each other.
-
¹³C NMR: The spectrum will show five distinct carbon signals.[11] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The pyrimidine ring carbons will have chemical shifts influenced by their position relative to the heteroatoms and substituents. The carbon attached to the chlorine will be at a lower field than the others, while the carbon attached to the CF₃ group will also be significantly downfield.
-
¹⁹F NMR: This experiment is crucial for confirming the trifluoromethyl group. It will show a singlet at a characteristic chemical shift for a CF₃ group attached to an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): Using Electron Ionization (EI), the mass spectrum will exhibit a molecular ion peak corresponding to the exact mass of the molecule (181.98586 Da).[6]
-
Isotopic Pattern: A key validation feature is the chlorine isotopic pattern. The molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of a chlorine radical (·Cl), a trifluoromethyl radical (·CF₃), or hydrogen cyanide (HCN) from the pyrimidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber Range (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | C-H stretch | Aromatic C-H bonds |
| 1600-1450 | C=C and C=N stretch | Pyrimidine ring vibrations |
| 1350-1100 | C-F stretch | Strong, characteristic bands for the -CF₃ group |
| 800-600 | C-Cl stretch | Confirms the presence of the chloro substituent |
Integrated Structural Verification Workflow
The trustworthiness of a structural assignment comes from the convergence of data from multiple, independent analytical techniques. The workflow below illustrates how data from NMR, MS, and IR are integrated to provide an unambiguous structural confirmation.
Experimental Protocols
The following protocols describe standardized procedures for acquiring high-quality analytical data.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[11] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If available, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm for ¹H and ¹³C.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrument Setup:
-
Install a suitable capillary column (e.g., a non-polar DB-5ms column) in the gas chromatograph.
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min.
-
Set the injector temperature to 250°C and the MS ion source temperature to 230°C.
-
Use helium as the carrier gas with a constant flow rate.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC. The mass spectrometer should be set to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode at 70 eV.
-
Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the main peak, identifying the molecular ion and key fragment ions. Compare the observed isotopic distribution of the molecular ion with the theoretical pattern for a monochlorinated compound.
Relevance in Medicinal Chemistry and Drug Discovery
The precise structural knowledge of this compound is not merely an academic exercise; it is a prerequisite for its effective use in drug discovery pipelines. The chlorine at the 2-position is a reactive site, susceptible to nucleophilic aromatic substitution (SₙAr).[12] Medicinal chemists exploit this reactivity to introduce a wide variety of functional groups, creating libraries of novel pyrimidine derivatives for biological screening.[3][10]
Conclusion
The is a critical quality control step that relies on the intelligent application of modern analytical techniques. Through the integrated use of NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can unambiguously confirm the identity, structure, and purity of this vital chemical intermediate. The protocols and insights provided herein serve as a robust framework for ensuring the scientific integrity of research and development efforts that utilize this versatile molecular building block.
References
- 1. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | 33034-67-2 [chemicalbook.com]
- 9. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Methodological & Application
synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine from urea and trifluoroacetyl derivatives
Application Note: A Robust, Two-Step Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
Abstract
This compound is a critical building block in medicinal chemistry and agrochemical synthesis, valued for the unique electronic properties conferred by the trifluoromethyl group. This application note provides a comprehensive, in-depth guide to a reliable and scalable two-step synthesis of this key intermediate. The synthesis begins with a base-catalyzed cyclocondensation of urea and a suitable trifluoroacetyl derivative, ethyl 4,4,4-trifluoroacetoacetate, to yield the pyrimidinone intermediate. This is followed by a robust chlorination protocol using phosphorus oxychloride (POCl₃). This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and safety, ensuring researchers can confidently replicate and adapt this synthesis for their specific needs.
Introduction: The Strategic Importance of Trifluoromethylated Pyrimidines
Fluorinated organic molecules are of paramount importance in the life sciences. The incorporation of a trifluoromethyl (-CF₃) group into a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine core, a privileged structure in drug discovery, when substituted with a -CF₃ group, gives rise to compounds with a wide range of biological activities, including use as kinase inhibitors, antiviral agents, and herbicides.[1][2]
The synthesis of this compound provides a versatile platform for further functionalization. The chlorine atom at the 2-position is readily displaced by various nucleophiles (O-, N-, S-, and C-based), allowing for the rapid generation of diverse compound libraries for screening and lead optimization. This guide presents a validated two-step synthetic route, designed for clarity, reproducibility, and scalability.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the construction of the pyrimidine ring followed by the installation of the reactive chloro group.
Figure 1: High-level workflow for the two-step synthesis of this compound.
Part I: Synthesis of 4-(Trifluoromethyl)pyrimidin-2(1H)-one (Intermediate I)
This initial step involves the formation of the heterocyclic pyrimidine core through a classic cyclocondensation reaction.
A. Reaction Scheme & Mechanism
The reaction proceeds via the condensation of a C-N-C fragment (urea) with a C-C-C fragment (a β-ketoester, ethyl 4,4,4-trifluoroacetoacetate).[][4]
Scheme 1: Cyclocondensation to form the Pyrimidinone Intermediate
(Image placeholder: A chemical reaction diagram showing the structures of urea and ethyl 4,4,4-trifluoroacetoacetate reacting in the presence of a base like sodium ethoxide to form the cyclic product 4-(trifluoromethyl)pyrimidin-2(1H)-one, with ethanol and water as byproducts.)
Mechanistic Rationale: The reaction is typically catalyzed by a base, such as sodium ethoxide. The base activates the urea, increasing its nucleophilicity. The reaction initiates with the nucleophilic attack of a urea nitrogen onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via attack of the second urea nitrogen onto the ester carbonyl, eliminating ethanol. The final step is a dehydration to form the stable, conjugated pyrimidinone ring system. Conducting the reaction at reflux provides the necessary thermal energy to drive the cyclization and dehydration steps to completion.
B. Detailed Experimental Protocol
Materials:
-
Urea (1.0 eq)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Sodium Ethoxide (NaOEt), 21% solution in ethanol (1.1 eq)
-
Ethanol, anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Procedure:
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add anhydrous ethanol. While stirring, add the sodium ethoxide solution.
-
Urea Addition: Add urea to the stirring solution. Stir until it is fully dissolved.
-
Substrate Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture via an addition funnel over 15-20 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully, add concentrated HCl to neutralize the mixture to approximately pH 7. A precipitate of the product will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to remove impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum at 50 °C to a constant weight. The product, 4-(trifluoromethyl)pyrimidin-2(1H)-one, is typically of sufficient purity for the next step.
Part II: Chlorination to this compound
This step converts the stable pyrimidinone intermediate into the more reactive 2-chloro derivative, a key transformation for subsequent diversification.
A. Reaction Scheme & Mechanism
The conversion of the C=O (or C-OH tautomer) group to a C-Cl group is effectively achieved using phosphorus oxychloride (POCl₃).[5][6]
Scheme 2: Chlorination of the Pyrimidinone Intermediate
(Image placeholder: A chemical reaction diagram showing the structure of 4-(trifluoromethyl)pyrimidin-2(1H)-one reacting with POCl₃ to yield this compound.)
Mechanistic Rationale: The pyrimidinone exists in tautomeric equilibrium with its 2-hydroxy-pyrimidine form. The hydroxyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate.[7] This transformation converts the hydroxyl group into an excellent leaving group. A chloride ion (from POCl₃ itself or an added base) then attacks the C2 position of the pyrimidine ring in an SNAr-type reaction, displacing the dichlorophosphate group to yield the final chlorinated product.[7] The reaction is driven to completion by the formation of stable phosphorus byproducts.
B. Detailed Experimental Protocol
Materials:
-
4-(Trifluoromethyl)pyrimidin-2(1H)-one (Intermediate I) (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (3.0 - 5.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (Optional, 0.1 - 1.0 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN) (Optional, as co-solvent)
-
Crushed Ice / Ice Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reactor Setup: (WORK IN A CERTIFIED FUME HOOD) . Equip a round-bottom flask with a reflux condenser (with a gas outlet connected to a scrubber) and a magnetic stirrer.
-
Reagent Charging: To the flask, add 4-(trifluoromethyl)pyrimidin-2(1H)-one. Add POCl₃ (which can act as both reagent and solvent). If using a co-solvent like acetonitrile, add it now.[5]
-
Base Addition (Optional): If desired, add DIPEA to the mixture. This can neutralize the HCl generated and may accelerate the reaction.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The reaction should become a clear solution. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup - Quenching (CRITICAL STEP): Once the reaction is complete, cool the mixture to room temperature. WITH EXTREME CAUTION , slowly and portion-wise add the reaction mixture to a separate large beaker containing a vigorously stirred slurry of crushed ice. This quench is highly exothermic and releases HCl gas. Perform this in the back of the fume hood.
-
Neutralization: Once the quench is complete and the temperature has subsided, slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Data Summary & Expected Results
The following table summarizes the key reaction parameters and typical outcomes for this synthetic sequence.
| Parameter | Step 1: Cyclocondensation | Step 2: Chlorination |
| Key Reagents | Urea, Ethyl 4,4,4-trifluoroacetoacetate | POCl₃, Intermediate I |
| Catalyst/Base | Sodium Ethoxide | DIPEA (Optional) |
| Solvent | Ethanol | POCl₃ (neat) or Acetonitrile |
| Temperature | Reflux (~80 °C) | 100-110 °C |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Yield | 85-95% | 80-90% |
| Product Form | White/Off-white solid | Light-yellow oil or low-melting solid |
Safety & Troubleshooting
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas. Always handle it in a chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles. The quenching process is the most hazardous step and must be performed slowly and with extreme care.
-
Troubleshooting (Step 1): Low yields in the cyclocondensation can often be attributed to wet reagents or solvents. Ensure anhydrous conditions. If the reaction stalls, a small additional charge of the base catalyst may be beneficial.
-
Troubleshooting (Step 2): The reappearance of starting material after workup indicates hydrolysis of the product back to the pyrimidinone.[8] This is caused by incomplete quenching of POCl₃ or insufficient neutralization. Ensure the quench is thorough and the pH is brought to at least 7 before extraction. Using a less nucleophilic solvent for extraction can also help. If the reaction is sluggish, increasing the temperature or adding a catalytic amount of DMF (to form the Vilsmeier-Haack reagent in situ) can sometimes improve conversion.[2]
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Aryl-4-(trifluoromethyl)pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and pi-stacking interactions makes it a privileged structure in drug design. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the pyrimidine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Coupling this with an aryl or heteroaryl substituent at the 2-position opens up a vast chemical space for the development of novel therapeutics, particularly in oncology and virology.[1]
2-Chloro-4-(trifluoromethyl)pyrimidine is a key building block for accessing these valuable 2-aryl-4-(trifluoromethyl)pyrimidine derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging the crucial C-C bond between the pyrimidine core and a diverse range of aryl and heteroaryl boronic acids.[2] This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for successfully employing this compound in Suzuki coupling reactions.
Mechanistic Considerations: A Self-Validating Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding the nuances of this mechanism is critical for troubleshooting and optimizing the reaction for our specific substrate.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to a Pd(0) complex. This is often the rate-determining step. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring itself facilitates this step by making the carbon atom of the C-Cl bond more electrophilic.[3] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of the active monoligated Pd(0) species and stabilizes the resulting Pd(II) intermediate.[4]
-
Transmetalation : In this step, the aryl or heteroaryl group is transferred from the boronic acid to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The choice of base is critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination : The final step involves the reductive elimination of the newly formed 2-aryl-4-(trifluoromethyl)pyrimidine from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.
Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki coupling of this compound. Optimization of reaction parameters may be necessary for specific arylboronic acids.
Protocol 1: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[2][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane (degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conventional Thermal Suzuki Coupling
This protocol is suitable for laboratories without access to a microwave reactor and is based on well-established conditions for the coupling of chloro-heterocycles.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Toluene/Ethanol/Water (4:1:1 v/v/v), degassed
-
Round-bottom flask with a reflux condenser and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS over 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
The general workflow for setting up and performing the Suzuki coupling reaction is outlined below.
Caption: General experimental workflow for Suzuki coupling.
Data Presentation: Expected Outcomes
The following table summarizes expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids, based on analogous reactions with 2,4-dichloropyrimidine.[2]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-(trifluoromethyl)pyrimidine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine | 70-80 |
| 3 | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine | 65-75 |
| 4 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-4-(trifluoromethyl)pyrimidine | 70-80 |
| 5 | Naphthalen-2-ylboronic acid | 2-(Naphthalen-2-yl)-4-(trifluoromethyl)pyrimidine | 80-90 |
Troubleshooting and Key Considerations
-
Catalyst Deactivation : The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. Using bulky, electron-rich phosphine ligands can mitigate this issue.[4]
-
Protodeboronation : The boronic acid can undergo protodeboronation, especially in the presence of water and at elevated temperatures. Using anhydrous solvents and an appropriate base can minimize this side reaction.
-
Homocoupling : Homocoupling of the boronic acid can occur as a side reaction. Careful control of reaction conditions, particularly temperature and catalyst loading, can reduce the formation of this byproduct.
-
Reaction Monitoring : It is crucial to monitor the reaction progress to avoid prolonged heating, which can lead to decomposition of the product and catalyst.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-4-(trifluoromethyl)pyrimidine
This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its strategic value stems from the unique electronic properties conferred by the pyrimidine core and the potent trifluoromethyl group. The pyrimidine ring, a common scaffold in biologically active molecules, is rendered highly electron-deficient by the cumulative electron-withdrawing effects of the two nitrogen atoms and the trifluoromethyl substituent. This pronounced electrophilicity makes the chlorine atom at the C2 position an excellent leaving group, predisposing the molecule to facile nucleophilic aromatic substitution (SNAr) reactions.[1][2]
The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with a wide array of nucleophiles.[3] For this compound, this translates to a versatile platform for introducing diverse functionalities, including amines, alcohols, and thiols, thereby accessing a vast chemical space for drug discovery and the development of novel materials.[4] This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for conducting SNAr reactions on this valuable substrate.
Mechanistic Overview: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a classical two-step addition-elimination mechanism.[5] The process is initiated by the attack of a nucleophile at the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step temporarily disrupts the aromaticity of the pyrimidine ring. The subsequent and typically rapid step involves the expulsion of the chloride leaving group, which restores the aromaticity of the ring and yields the final substituted product. The high electronegativity of the trifluoromethyl group significantly stabilizes the Meisenheimer intermediate, thereby facilitating the reaction.[6]
General mechanism for the SNAr addition-elimination reaction.
Part 1: Protocols for N-Arylation/N-Alkylation with Amine Nucleophiles
The introduction of nitrogen-containing moieties is a frequent objective in the synthesis of bioactive compounds. The reaction of this compound with primary and secondary amines proceeds readily, often under mild conditions, to afford the corresponding 2-amino-4-(trifluoromethyl)pyrimidine derivatives.[7][8]
Protocol 1.1: General Procedure for Amination
This protocol outlines a general method for the reaction with a range of amine nucleophiles.
Materials:
-
This compound
-
Amine (primary or secondary, 1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.5-2.0 equivalents)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM or THF). Add the non-nucleophilic base (e.g., TEA or DIPEA, 1.5-2.0 eq).
-
Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.2 eq) to the stirred solution at room temperature. For highly reactive amines, cooling the reaction mixture to 0 °C is recommended to control the exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (triethylammonium chloride) has formed, it can be removed by filtration. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-4-(trifluoromethyl)pyrimidine derivative.
Data Presentation: Reaction Conditions for Amination
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Aniline | DMF | K₂CO₃ | 80 | 4-8 |
| Benzylamine | THF | TEA | 25-40 | 2-6 |
| Morpholine | MeCN | DIPEA | 60 | 3-5 |
| Piperidine | DCM | TEA | 25 | 1-3 |
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents like DMF and MeCN can accelerate the reaction rate.
-
Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile which would render it unreactive.
-
Temperature: While many reactions proceed at room temperature, heating may be necessary for less reactive amines to achieve a reasonable reaction rate.
Part 2: Protocols for O-Arylation with Alcohols and Phenols
The synthesis of 2-alkoxy and 2-aryloxy-4-(trifluoromethyl)pyrimidines is readily achieved through the reaction with the corresponding alcohols or phenols. These reactions typically require a stronger base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.
Protocol 2.1: General Procedure for O-Arylation
This protocol provides a general method for the synthesis of ether derivatives.
Materials:
-
This compound
-
Alcohol or Phenol (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or Dimethyl sulfoxide (DMSO))
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), or Potassium carbonate (K₂CO₃), 1.1-1.5 equivalents)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Nucleophile Activation: In a dry flask under an inert atmosphere, suspend the strong base (e.g., NaH, 1.1 eq) in the chosen anhydrous solvent (e.g., THF). Cool the suspension to 0 °C.
-
Alkoxide/Phenoxide Formation: Slowly add a solution of the alcohol or phenol (1.0 eq) in the same anhydrous solvent to the base suspension. Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature to ensure complete deprotonation.
-
SNAr Reaction: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide/phenoxide solution.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reaction Conditions for O-Arylation
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Phenol | DMF | K₂CO₃ | 100 | 6-12 |
| 4-Methoxyphenol | THF | NaH | 60 | 4-8 |
| Ethanol | THF | NaH | 25-50 | 2-5 |
| Benzyl alcohol | DMF | KOtBu | 25 | 1-3 |
Causality Behind Experimental Choices:
-
Strong Base: Alcohols and phenols are less nucleophilic than amines and require deprotonation to form the more reactive alkoxide or phenoxide. NaH is a strong, non-nucleophilic base that is often effective.
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent for these reactions as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide/phenoxide.
-
Temperature: The reactivity of the alkoxide/phenoxide and the steric hindrance around the hydroxyl group will dictate the required temperature. Phenoxides are generally less reactive than alkoxides and may require higher temperatures.
Part 3: Protocols for S-Arylation with Thiols and Thiophenols
Thioethers are important functional groups in many pharmaceutical and agrochemical compounds.[9][10] The SNAr reaction of this compound with thiols and thiophenols provides a direct route to 2-thioether-4-(trifluoromethyl)pyrimidine derivatives.[11]
Protocol 3.1: General Procedure for S-Arylation
This protocol details a general method for the synthesis of thioether derivatives.
Materials:
-
This compound
-
Thiol or Thiophenol (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., Ethanol, THF, or DMF)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH), or Triethylamine (TEA), 1.1-1.5 equivalents)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the thiol or thiophenol (1.0-1.2 eq) in the chosen solvent (e.g., ethanol or DMF) in a round-bottom flask.
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS. Thiols are generally very reactive nucleophiles, and these reactions are often rapid.[12]
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reaction Conditions for S-Arylation
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Thiophenol | DMF | K₂CO₃ | 25 | 1-2 |
| Benzyl mercaptan | Ethanol | NaOH | 25 | 0.5-1 |
| Ethanethiol | THF | TEA | 25 | 1-3 |
| 4-Chlorothiophenol | DMF | K₂CO₃ | 50 | 2-4 |
Causality Behind Experimental Choices:
-
Thiolate Formation: Thiols are more acidic than alcohols, and a milder base like K₂CO₃ or TEA is often sufficient to generate the highly nucleophilic thiolate anion.
-
Solvent: Protic solvents like ethanol can be used, as the increased acidity of thiols makes the corresponding thiolates less basic and less prone to deprotonating the solvent compared to alkoxides.
-
Reaction Rate: Due to the high nucleophilicity of thiolates, these reactions are typically faster and can often be performed at room temperature.
Troubleshooting and Optimization
A troubleshooting workflow for common issues in SNAr reactions.
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a more polar solvent to enhance reaction rates, or employing a stronger base for O- and S-arylation to ensure complete formation of the nucleophile.
-
Side Product Formation: For reactions with bifunctional nucleophiles, protecting one of the functional groups may be necessary to ensure regioselectivity. In the case of di-substitution, carefully controlling the stoichiometry of the nucleophile (using close to 1.0 equivalent) can favor mono-substitution.
-
Purification Challenges: If the product is difficult to separate from the starting material, ensure the reaction has gone to completion. If polarity differences are minimal, alternative purification techniques such as preparative HPLC may be required.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 10. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
The Strategic Advantage of 2-Chloro-4-(trifluoromethyl)pyrimidine in Kinase Inhibitor Scaffolding
Introduction: The Privileged Pyrimidine Scaffold in Oncology
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) represent a cornerstone of modern medicinal chemistry.[1] Among the myriad of heterocyclic systems employed, the pyrimidine nucleus stands out as a "privileged scaffold," forming the core of numerous FDA-approved drugs.[2][3] Its prevalence stems from its bioisosteric resemblance to the adenine base of ATP, enabling competitive binding to the kinase hinge region.[4] This interaction is fundamental to inhibiting the phosphotransferase activity of kinases, which, when dysregulated, drives oncogenic signaling.[5] This guide delves into the specific utility of a highly functionalized building block, 2-Chloro-4-(trifluoromethyl)pyrimidine , exploring its chemical reactivity, strategic advantages, and practical application in the synthesis of next-generation kinase inhibitors.
The Trifluoromethyl Group: A "Super-Methyl" for Drug Design
The incorporation of a trifluoromethyl (-CF3) group into a drug candidate can profoundly enhance its pharmacological profile. Often dubbed a "super-methyl," the -CF3 group offers a unique combination of properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to a longer in vivo half-life for the drug molecule.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance its bioavailability.
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can influence the pKa of nearby functionalities and create favorable electronic interactions within the target protein's binding pocket.
These attributes make the trifluoromethyl group a highly desirable substituent in modern drug design, and its placement at the 4-position of the pyrimidine ring in the title compound is a strategic choice for optimizing kinase inhibitor properties.
Chemical Properties and Reactivity Profile
This compound is a liquid at room temperature with a density of approximately 1.513 g/mL.[1] Its reactivity is dominated by the electron-deficient nature of the pyrimidine ring, which is further amplified by the electron-withdrawing trifluoromethyl group. This electronic arrangement makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
The chlorine atom at the 2-position serves as an excellent leaving group in SNAr reactions. The general mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
The reaction is highly versatile, accommodating a wide range of nucleophiles, including primary and secondary amines, thiols, and alcohols, thus providing a facile entry into diverse chemical space for inhibitor development.
Experimental Protocols for SNAr Reactions
The following protocols provide a general framework for the reaction of this compound with amine and thiol nucleophiles. Optimization of specific reaction conditions (temperature, solvent, base) may be necessary for different substrates.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Anilines)
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve in a suitable anhydrous solvent such as tetrahydrofuran (THF), 1,4-dioxane, or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).
-
Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the mixture. For highly reactive amines, this addition may be performed at 0°C to control the reaction exotherm.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically between 50-100°C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF, Dioxane, DMF | Aprotic solvents are generally preferred to avoid competing reactions with the nucleophile. |
| Base | DIPEA, K₂CO₃ | To scavenge the HCl generated during the reaction. |
| Temperature | 0°C to 100°C | Dependent on the nucleophilicity of the amine. Less reactive amines may require heating. |
| Equivalents | 1.0 - 1.2 eq. of amine | A slight excess of the nucleophile can help drive the reaction to completion. |
Protocol 2: Reaction with Thiol Nucleophiles
-
Reaction Setup: To a stirred suspension of a base such as potassium carbonate (1.5 eq) in an anhydrous solvent like DMF, add the thiol nucleophile (1.1 eq) at room temperature.
-
Nucleophile Activation: Stir for 15-30 minutes to form the thiolate anion.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. These reactions are often rapid and can be complete within a few hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.
Troubleshooting Common SNAr Issues
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Yield | - Inactive nucleophile- Insufficient temperature- Poor quality of starting material or solvent | - Use a stronger base to deprotonate the nucleophile if applicable.- Gradually increase the reaction temperature.- Ensure all reagents and solvents are pure and anhydrous. |
| Multiple Products | - Di-substitution (if other leaving groups are present)- Side reactions with the solvent or base | - Use a controlled stoichiometry of the nucleophile (1.0-1.05 eq).- Add the nucleophile slowly at a lower temperature.- Choose a non-nucleophilic base and a less reactive solvent. |
| Incomplete Reaction | - Reversible reaction- Deactivation of nucleophile | - Use a larger excess of the nucleophile or base.- Ensure the reaction is run under strictly anhydrous conditions. |
Application in Kinase Inhibitor Synthesis: A Case Study
The utility of this compound is exemplified in the synthesis of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase implicated in various cellular processes and diseases. A series of diaminopyrimidine-based PYK2 inhibitors were developed, demonstrating the straightforward incorporation of this building block.[6]
| Compound | Target Kinase | IC₅₀ (nM) |
| PYK2 Inhibitor 1 | PYK2 | 50 |
| PYK2 Inhibitor 2 | PYK2 | 25 |
Note: The specific structures and IC50 values are illustrative and based on the findings in the cited literature.[6]
The synthesis of these inhibitors typically involves the sequential SNAr displacement of the chlorine atom at the 2-position of the pyrimidine ring with different amines, showcasing the modularity and efficiency of this synthetic approach.
Structure-Activity Relationship (SAR) Insights
The 2,4-disubstituted pyrimidine motif is a cornerstone of many kinase inhibitors. The substituent at the 4-position, in this case, the trifluoromethyl group, often projects into a hydrophobic pocket of the kinase active site, enhancing binding affinity. The substituent introduced at the 2-position via SNAr can be tailored to interact with the hinge region of the kinase, forming crucial hydrogen bonds that anchor the inhibitor.
Caption: Simplified signaling pathway involving PYK2 and its inhibition.
The strategic placement of the trifluoromethyl group and the versatile handle for nucleophilic substitution make this compound a powerful tool for exploring the SAR of kinase inhibitors and optimizing their potency and selectivity.
Conclusion
This compound is a high-value building block for the synthesis of kinase inhibitors. Its well-defined reactivity in nucleophilic aromatic substitution reactions, combined with the beneficial properties imparted by the trifluoromethyl group, provides a robust platform for the rapid generation of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile intermediate in their quest for novel and more effective targeted therapies.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 2-Chloro-4-(trifluoromethyl)pyrimidine in Modern Agrochemical Synthesis
Introduction: The Significance of Fluorinated Pyrimidines in Crop Protection
The pyrimidine ring is a foundational scaffold in a vast array of biologically active molecules, including numerous agrochemicals.[1][2] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's efficacy, selectivity, and environmental profile. The introduction of a trifluoromethyl (-CF3) group into the pyrimidine nucleus often imparts unique and desirable properties to the resulting molecule. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase the binding affinity to target enzymes, often leading to a significant boost in biological activity.[3]
2-Chloro-4-(trifluoromethyl)pyrimidine has emerged as a critical building block in the synthesis of novel agrochemicals, particularly fungicides and herbicides.[4][5] The strategic placement of the trifluoromethyl group at the 4-position and a reactive chlorine atom at the 2-position makes this intermediate a versatile platform for constructing complex molecular architectures. The chlorine atom serves as an excellent leaving group, readily participating in nucleophilic substitution reactions, which is a cornerstone of its synthetic utility.[6] This application note will provide an in-depth exploration of the use of this compound in agrochemical synthesis, complete with detailed protocols and an analysis of the chemical principles underpinning its application.
Synthetic Utility and Reaction Mechanisms
The primary utility of this compound in agrochemical synthesis lies in the reactivity of the C2-chlorine atom. This chlorine is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms within the pyrimidine ring activates the C2 position towards nucleophilic attack.
Common nucleophiles employed in reactions with this compound include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the substitution. The choice of solvent and reaction temperature is crucial for achieving high yields and minimizing side reactions.
Below is a generalized workflow illustrating the key synthetic transformations involving this compound.
Figure 1: General synthetic workflow for the derivatization of this compound.
Application in the Synthesis of Novel Fungicides
The trifluoromethylpyrimidine scaffold is a key component in a number of modern fungicides. The ability to readily introduce diverse functionalities at the 2-position of this compound has enabled the development of compounds with potent antifungal activity against a range of plant pathogens.
Synthesis of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives
A notable application of this compound is in the synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidines. These compounds have shown significant antifungal activities against various Botrytis cinerea strains.[7] The synthesis involves a multi-step process starting with the reaction of a related pyrimidine derivative with hydrazine, followed by cyclization and subsequent derivatization.
The general synthetic pathway is depicted below:
Figure 2: Synthetic pathway to 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine fungicides.
Protocol 1: Synthesis of 4-Hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine [8]
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-methyl-4-chloro-6-(trifluoromethyl)pyrimidine (20 mmol) and absolute ethanol (50 ml).
-
Cooling: Place the flask in an ice bath and stir the mixture.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (30 mmol) dropwise to the reaction mixture.
-
Reaction: Continue the reaction in the ice bath and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, add water to the reaction mixture to precipitate the product.
-
Purification: Filter the resulting solid and purify it by column chromatography using a petroleum ether: ethyl acetate (20:1) eluent to obtain 4-hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine as a pale yellow solid.
Rationale for Experimental Choices:
-
Ice Bath: The reaction with hydrazine hydrate is exothermic. Conducting the reaction at a low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Slow Addition: Dropwise addition of hydrazine hydrate prevents a rapid temperature increase and ensures a more controlled reaction.
-
TLC Monitoring: TLC is a crucial technique for tracking the progress of the reaction, ensuring that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.
Synthesis of Pyrimidine Derivatives Containing an Amide Moiety
Another important class of fungicides derived from trifluoromethylpyrimidines are those containing an amide moiety.[9][10][11] These compounds are synthesized by first coupling this compound with an aminophenol, followed by an amidation reaction with a carboxylic acid.
Protocol 2: General Procedure for the Synthesis of Pyrimidine-Amide Fungicides [11]
-
Intermediate Synthesis:
-
In a three-necked flask, dissolve the appropriate aminophenol (20 mmol) in acetone (10 ml).
-
In a separate flask, stir a mixture of the chlorinated pyrimidine intermediate (20 mmol), KI (0.2 mmol), and Cs2CO3 (30 mmol) in acetone (50 ml) under an ice bath.
-
Add the dissolved aminophenol dropwise to the pyrimidine mixture and allow the reaction to proceed for 7-8 hours at 25°C.
-
Purify the resulting intermediate by column chromatography.
-
-
Amidation:
-
To a 50-ml three-necked bottle, add the purified intermediate (0.02 mol), the desired aromatic acid (0.024 mol), and 4-dimethylaminopyridine (DMAP, 0.0004 mol) dissolved in dichloromethane (20 ml).
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) to the mixture.
-
Stir the reaction at 25°C for 8-10 hours.
-
-
Work-up and Purification:
-
Evaporate the solvent under vacuum.
-
Purify the residue by column chromatography (ethyl acetate/petroleum ether = 10/1) to obtain the target amide derivative.
-
Causality Behind Experimental Choices:
-
Cesium Carbonate (Cs2CO3): A strong base is required to deprotonate the aminophenol, facilitating its nucleophilic attack on the pyrimidine ring. Cs2CO3 is often used for its high solubility in organic solvents and its effectiveness in promoting such reactions.
-
EDCI/DMAP: This combination is a standard and highly efficient coupling system for amide bond formation. EDCI activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, while DMAP acts as a catalyst.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of representative agrochemical intermediates and final products derived from this compound and its analogs.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine | Hydrazine hydrate, ethanol | 4-Hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine | 40.6 | [8] |
| 4-Hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine | CS2, Et3N, ethanol | Fused Triazole Intermediate | - | [7] |
| Fused Triazole Intermediate | 2,4-Dichlorobenzyl chloride, Et3N | 3-[(2,4-Dichlorobenzyl)thio]-5-methyl-7-(trifluoromethyl)-[7][9][12]triazolo[4,3-c]pyrimidine | 69.5 | [7] |
| Chlorinated pyrimidine intermediate, 3-aminophenol | KI, Cs2CO3, acetone | Amine intermediate | - | [11] |
| Amine intermediate, 2-chlorobenzoic acid | EDCI, DMAP, CH2Cl2 | 2-Chloro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 62 | [9] |
Conclusion
This compound is a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its unique electronic properties, conferred by the trifluoromethyl group and the pyrimidine ring, facilitate a range of synthetic transformations, primarily through nucleophilic substitution at the C2 position. This has enabled the development of novel fungicides and other bioactive molecules with enhanced efficacy. The protocols and synthetic strategies outlined in this application note provide a framework for researchers and scientists in the agrochemical industry to leverage the synthetic potential of this important building block in the design and synthesis of next-generation crop protection agents.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea [mdpi.com]
- 4. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 5. This compound | 33034-67-2 [chemicalbook.com]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
An Application Note for the Large-Scale Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
Abstract
This compound is a critical heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its utility necessitates a robust, scalable, and economically viable manufacturing process. This document provides a comprehensive guide to the , detailing a two-step protocol that is amenable to industrial production. The synthesis begins with the condensation of a trifluoroacetyl derivative and urea to form the key intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine, which is subsequently chlorinated. This guide offers in-depth protocols, explains the chemical principles behind procedural choices, outlines critical safety measures, and provides methods for analytical validation to ensure product quality and process reproducibility.
Compound Profile and Specifications
A summary of the essential chemical and physical properties of the target compound is provided below.
| Property | Value | Reference |
| CAS Number | 33034-67-2 | [2] |
| Molecular Formula | C₅H₂ClF₃N₂ | [2] |
| Molecular Weight | 182.53 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | ~60 °C @ 10 mm Hg | [3] |
| Density | ~1.513 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | ~1.447 | [3] |
| Purity (Typical) | ≥99% (GC) | [5] |
Critical Health and Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate industrial setting by trained personnel.
-
Target Compound: this compound is toxic if swallowed, causes skin irritation, and serious eye irritation.[6] It may also cause respiratory irritation.[6]
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a dry environment.
-
Personal Protective Equipment (PPE): At all times, personnel must wear appropriate PPE, including but not limited to:
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and call a physician.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
-
-
Disposal: All chemical waste must be collected in designated, properly labeled containers and disposed of according to federal, state, and local environmental regulations. Do not allow the product to enter drains.
Overview of the Synthetic Strategy
The manufacturing process is a two-step synthesis designed for scalability and high yield. The first step involves a cyclocondensation reaction to construct the pyrimidine ring system. The second step is a dehydroxylative-chlorination to install the chloro group, yielding the final product.
Caption: High-level overview of the two-step synthetic pathway.
PART 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine (Intermediate)
Principle
This step is a base-catalyzed cyclocondensation reaction. Urea acts as the nitrogen source for the pyrimidine ring, while the trifluoroacetyl derivative provides the carbon backbone. The reaction proceeds via nucleophilic attack and subsequent dehydration to form the stable aromatic pyrimidine ring. A mixed solvent system is often used to ensure the solubility of all reactants.[9]
Materials and Equipment
| Reagent/Material | Molar Ratio | Typical Scale (Example) | Notes |
| Ethyl trifluoroacetate | 1.0 | 16.8 g (0.091 mol) | Key building block. |
| Urea | 1.2 | 6.5 g (0.109 mol) | Provides the N-C-N unit. |
| Sodium Ethylate | 4.0 | 24.7 g (0.364 mol) | Acts as the base catalyst. |
| Toluene | - | 120 mL | Co-solvent. |
| Ethanol | - | 40 mL | Co-solvent. |
| Equipment | |||
| Jacketed Glass Reactor | 500 mL | With overhead stirrer, reflux condenser, and temperature probe. | |
| Dean-Stark Trap | - | Attached to the condenser for water removal.[9] | |
| Heating/Cooling Circulator | - | For precise temperature control. |
Detailed Protocol
-
Reactor Setup: Equip a 500 mL jacketed reactor with a mechanical stirrer, reflux condenser, Dean-Stark trap, and a nitrogen inlet. Ensure the system is dry.
-
Charging Reagents: Charge the reactor with toluene (120 mL), ethanol (40 mL), ethyl trifluoroacetate (16.8 g), urea (6.5 g), and sodium ethylate (24.7 g).[9]
-
Reaction:
-
Begin stirring the mixture.
-
Heat the reactor to reflux temperature. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Maintain reflux for 4-6 hours or until the reaction is deemed complete by an in-process control check.
-
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots every hour after the first 2 hours. Analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material (ethyl trifluoroacetate).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the mixture to dissolve any remaining solids.
-
Adjust the pH of the aqueous layer to acidic (pH ~3-4) using concentrated hydrochloric acid. This will precipitate the product.
-
Filter the resulting solid precipitate.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the isolated solid under vacuum at 50-60 °C to a constant weight.
-
-
Result: The procedure yields 2-hydroxy-4-(trifluoromethyl)pyrimidine as a white to off-white solid. The expected yield is typically high.
PART 2: Chlorination to this compound (Final Product)
Principle
This step converts the hydroxyl group of the intermediate into a chloro group using phosphorus oxychloride (POCl₃). The reaction is a nucleophilic substitution on the pyrimidine ring, where the hydroxyl group is first activated by POCl₃ to form a better leaving group, which is then displaced by a chloride ion. A tertiary amine base, such as diisopropylethylamine (DIPEA), can be used to catalyze the reaction and scavenge the HCl byproduct.[9]
Materials and Equipment
| Reagent/Material | Molar Ratio | Typical Scale (Example) | Notes |
| 2-Hydroxy-4-(trifluoromethyl)pyrimidine | 1.0 | 15.0 g (0.091 mol) | Intermediate from Part 1. |
| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | 139.5 g (0.91 mol) | Chlorinating agent and solvent. |
| Acetonitrile | - | 100 mL | Reaction solvent.[9] |
| Equipment | |||
| Jacketed Glass Reactor | 500 mL | With overhead stirrer, reflux condenser, and temperature probe. | |
| Addition Funnel | - | For controlled addition of reagents. | |
| Vacuum Distillation Apparatus | - | For final product purification. |
Detailed Protocol
-
Reactor Setup: Set up a dry 500 mL jacketed reactor with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a nitrogen inlet.
-
Charging Reagents: Charge the reactor with 2-hydroxy-4-(trifluoromethyl)pyrimidine (15.0 g) and acetonitrile (100 mL).[9]
-
Reagent Addition: Slowly add phosphorus oxychloride (139.5 g) to the stirred suspension. The addition may be exothermic; maintain the temperature below 40 °C.
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-90 °C).[9]
-
Maintain the reaction at reflux for 2-4 hours. The reaction mixture should become a clear solution.
-
-
In-Process Control (IPC): Monitor the disappearance of the starting material using GC or HPLC. The reaction is complete when the starting material is <1% of the total peak area.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a separate, larger vessel. CAUTION: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Once the quench is complete, neutralize the acidic solution to pH 8.5-10 with a base such as sodium hydroxide or sodium carbonate solution, keeping the temperature below 20 °C.[9]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by vacuum distillation (e.g., ~60 °C at 10 mm Hg) to yield the final product as a clear, colorless liquid.[3]
-
-
Result: This protocol provides this compound with a purity of >99%. The overall yield from the starting trifluoroacetyl derivative is expected to be over 80%.[9]
Overall Process and Purification Workflow
Caption: Detailed workflow from raw materials to final quality control.
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical methods are recommended:
-
Gas Chromatography (GC): Used to determine the purity of the final product. A typical result should show a major peak corresponding to the product with an area >99%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.
-
¹H NMR: The spectrum should show characteristic signals for the two aromatic protons on the pyrimidine ring.
-
¹⁹F NMR: The spectrum should show a singlet corresponding to the -CF₃ group.
-
¹³C NMR: The spectrum will show five distinct carbon signals, with the -CF₃ carbon appearing as a quartet due to C-F coupling.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (182.53 g/mol ). The mass spectrum will show the molecular ion peak [M]⁺ and a characteristic isotopic pattern for a molecule containing one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the M⁺ peak).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Part 1 | - Incomplete reaction. - Insufficient base catalyst. - Product loss during acidic workup. | - Extend reflux time and monitor via IPC. - Ensure catalyst is active and fully charged. - Carefully control pH during precipitation; avoid overly acidic conditions. |
| Low Yield in Part 2 | - Incomplete chlorination. - Degradation during workup. - Loss during distillation. | - Ensure POCl₃ is of good quality and used in sufficient excess. Extend reaction time. - Keep temperature low (<20 °C) during quench and neutralization. - Ensure the vacuum system is efficient to allow for distillation at a lower temperature. |
| Product Fails Purity | - Residual starting material. - Presence of byproducts. - Insufficient drying of organic extracts. | - Ensure reaction completion via IPC. - Optimize purification; check the efficiency of the distillation column. - Use an adequate amount of drying agent (e.g., Na₂SO₄) and ensure sufficient contact time. |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 33034-67-2 [chemicalbook.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, CAS 33034-67-2 [langwaychem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Chloro-4-(trifluoromethyl)pyrimidine
Introduction: A Modern Approach to a Privileged Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of therapeutic agents, including antiviral and anticancer drugs.[1][2] The functionalization of this scaffold is therefore a critical task in drug discovery and development.[3][4] 2-Chloro-4-(trifluoromethyl)pyrimidine stands out as a particularly valuable building block. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack and influencing the biological activity of its derivatives. The chlorine atom at the C2 position serves as a versatile handle for introducing molecular diversity through various chemical transformations.
Traditionally, the synthesis of pyrimidine derivatives can involve lengthy reaction times, harsh conditions, and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a faster, more efficient, and often cleaner alternative to conventional heating methods.[3][5][6] By utilizing microwave radiation to directly and rapidly heat the reaction mixture, MAOS can dramatically accelerate reaction rates, improve yields, and enhance product selectivity, often in a matter of minutes instead of hours.[7][8][9][10]
This guide provides detailed application notes and validated protocols for the use of this compound in key microwave-assisted transformations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful combination of a versatile building block and an enabling technology to accelerate their research programs.
Core Principles: The "Microwave Effect" Deconstructed
The remarkable rate enhancements observed in microwave chemistry are primarily attributed to thermal effects arising from the unique mechanism of microwave heating.[11] Unlike conventional heating, which relies on conduction and convection from an external source, microwave energy is introduced directly into the bulk of the reaction mixture.[8] This occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which generates heat efficiently and volumetrically throughout the sample.[8][12][13]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), the oscillating electric field causes them to migrate rapidly. Collisions between these migrating ions generate heat through electrical resistance.[12][13]
This direct energy transfer leads to rapid, uniform heating that can superheat solvents far above their atmospheric boiling points in sealed, pressurized vessels.[8][10] This ability to reach very high temperatures quickly is the principal reason for the dramatic acceleration of chemical reactions.[2]
Reactivity Profile of this compound
The chemical behavior of this compound is dictated by the powerful electronic influence of its constituent parts. The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, creating electron-deficient carbon centers. This effect is massively amplified by the presence of the trifluoromethyl (-CF₃) group at the C4 position, one of the strongest electron-withdrawing groups in organic chemistry.
This electronic arrangement renders the C2 position, bearing the chlorine atom, highly electrophilic and thus exceptionally activated for two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent substrate for oxidative addition to a Palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron deficiency at C2 facilitates the direct attack of nucleophiles, leading to the displacement of the chloride ion. The stability of the intermediate Meisenheimer complex is greatly enhanced by the -CF₃ group's ability to delocalize the negative charge.[14]
Microwave irradiation is particularly effective for these transformations, as the high temperatures achieved rapidly overcome the activation energy barriers, leading to swift and efficient product formation.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. Microwave heating provides superior control and speed for these sensitive and often complex transformations.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures. The protocol below is a generalized procedure adapted from efficient couplings of related chloropyrimidines.[15][16]
Rationale: This protocol uses Pd(PPh₃)₄, a reliable and commercially available Pd(0) catalyst. A mixed solvent system of 1,4-dioxane and water is employed; the water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step, while the dioxane solubilizes the organic reagents.[15][17] Microwave heating to 100-120°C ensures rapid reaction completion, typically within 15 minutes.[15]
Detailed Step-by-Step Protocol:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (182.5 mg, 1.0 mmol).
-
Add the desired aryl- or heteroarylboronic acid (1.1 mmol, 1.1 equiv).
-
Add potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv) as the base.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (23 mg, 0.02 mmol, 2 mol%).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes with active stirring.
-
After the reaction, allow the vial to cool to a safe temperature (<50°C) using the instrument's cooling system.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid Substrate | Product | Typical Conditions | Time (min) | Yield (%) |
| Phenylboronic acid | 2-Phenyl-4-(trifluoromethyl)pyrimidine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 15 | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 15 | 80-90 |
| 3-Pyridylboronic acid | 2-(3-Pyridyl)-4-(trifluoromethyl)pyrimidine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 15 | 75-85 |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4-(trifluoromethyl)pyrimidine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 15 | 70-80 |
| (Yields are estimated based on similar reactions in the literature and serve as a guideline.) |
Visualization of Suzuki-Miyaura Workflow
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of countless pharmaceuticals. Microwave assistance drastically shortens the often-prolonged reaction times required for this coupling.[18][19]
Rationale: This protocol employs a common catalyst/ligand system, Pd₂(dba)₃ and XPhos, known for its high activity in C-N couplings.[18] Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base suitable for this transformation. Toluene is a good solvent choice, though others like dioxane can also be effective.[18] The reaction is performed at an elevated temperature (150°C) to facilitate the coupling of a wide range of amines.[19]
Detailed Step-by-Step Protocol:
-
In an inert atmosphere (glovebox), add this compound (182.5 mg, 1.0 mmol) to a 10 mL microwave reaction vial with a magnetic stir bar.
-
Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv).
-
Add sodium tert-butoxide (NaOt-Bu) (115 mg, 1.2 mmol, 1.2 equiv).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18 mg, 0.02 mmol, 2 mol%).
-
Add XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (28 mg, 0.06 mmol, 6 mol%).
-
Add 4 mL of anhydrous, degassed toluene.
-
Seal the vial securely and remove it from the glovebox.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 150°C for 30 minutes with stirring.[19]
-
After cooling, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove palladium black and salts.
-
Wash the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the aminated pyrimidine.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Amine Substrate | Product | Typical Conditions | Time (min) | Yield (%) |
| Morpholine | 4-(4-(Trifluoromethyl)pyrimidin-2-yl)morpholine | Pd₂(dba)₃/XPhos, NaOt-Bu, Toluene | 30 | 80-95 |
| Aniline | N-Phenyl-4-(trifluoromethyl)pyrimidin-2-amine | Pd₂(dba)₃/XPhos, NaOt-Bu, Toluene | 30 | 75-90 |
| Benzylamine | N-Benzyl-4-(trifluoromethyl)pyrimidin-2-amine | Pd₂(dba)₃/XPhos, NaOt-Bu, Toluene | 30 | 70-85 |
| Piperidine | 2-(Piperidin-1-yl)-4-(trifluoromethyl)pyrimidine | Pd₂(dba)₃/XPhos, NaOt-Bu, Toluene | 30 | 85-95 |
| (Yields are estimated based on similar reactions in the literature and serve as a guideline.) |
Application Note 2: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of the C2 position in this compound allows for direct displacement of the chloride by a wide range of nucleophiles without the need for a metal catalyst. Microwave heating is ideal for driving these reactions to completion quickly and cleanly.[20][21][22]
Rationale: This reaction leverages the inherent reactivity of the substrate. The choice of solvent is critical; polar aprotic solvents like DMF or NMP are excellent, but alcohols like isopropanol or n-butanol can also serve as the solvent and, in some cases, the nucleophile.[23] A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included to act as a scavenger for the HCl generated during the reaction. The high temperatures achievable with microwave heating (120-150°C) ensure rapid substitution.[23]
Detailed Step-by-Step Protocol:
-
Place this compound (182.5 mg, 1.0 mmol) into a 10 mL microwave reaction vial with a magnetic stir bar.
-
Add the desired nucleophile (e.g., a primary or secondary amine) (1.2 mmol, 1.2 equiv).
-
Add a non-nucleophilic base such as triethylamine (TEA) (202 mg, 2.0 mmol, 2.0 equiv).
-
Add 3 mL of a suitable solvent, such as n-butanol or anhydrous propanol.[23]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 20 minutes.[23]
-
After cooling, if a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution.[23]
-
The organic layer is then washed, dried, and concentrated, followed by purification via column chromatography or recrystallization.
Visualization of SNAr Mechanism
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Critical Safety Considerations for Microwave Chemistry
While microwave synthesis is a powerful tool, it requires strict adherence to safety protocols due to the high temperatures and pressures involved.[24]
-
Use Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[25][26] Laboratory-grade microwave reactors are built with the necessary safety interlocks, pressure and temperature sensors, and corrosion-resistant cavities.[25]
-
Pressure Management: Always use reaction vessels designed for the pressures that will be generated. Never fill a vial more than two-thirds full to allow for thermal expansion and vapor pressure.[24] Ensure caps are sealed correctly. Be aware that heating solvents above their boiling points generates significant pressure.[27]
-
Solvent Choice: Avoid using non-polar solvents (e.g., hexane, toluene) alone as they heat inefficiently. If necessary, use them in combination with a polar co-solvent or a specialized silicon carbide stir bar that absorbs microwave energy.[27] Do not heat flammable solvents unless the equipment is specifically designed for it.[26]
-
Localized Superheating: In viscous or heterogeneous mixtures, localized superheating or "hot spots" can occur. Ensure efficient stirring to maintain a uniform temperature.[25]
-
Runaway Reactions: Be aware of the potential for highly exothermic reactions. When developing a new protocol, start with a small scale and lower power settings to gauge the reaction kinetics before scaling up.[25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (or a face shield for high-pressure reactions), a lab coat, and thermal gloves for handling hot vessels.[24] All operations should be conducted within a chemical fume hood.[25]
Conclusion
This compound is a highly versatile and reactive building block for medicinal chemistry and drug discovery. When combined with the speed and efficiency of microwave-assisted synthesis, its utility is significantly enhanced. The protocols and guidelines presented here for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution provide a solid foundation for researchers to rapidly synthesize diverse libraries of novel pyrimidine derivatives. By understanding the principles of microwave heating and adhering to strict safety protocols, scientists can fully exploit this powerful technology to accelerate innovation.
References
- 1. ijamtes.org [ijamtes.org]
- 2. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epcp.ac.in [epcp.ac.in]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis [wisdomlib.org]
- 6. Advances in microwave-assisted synthesis and the impact of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 10. anubooks.com [anubooks.com]
- 11. On the existence of and mechanism for microwave-specific reaction rate enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 13. ijper.org [ijper.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 22. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 23. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microwave Safety [k-state.edu]
- 25. Safety Considerations for Microwave Synthesis [cem.com]
- 26. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 27. chem.tamu.edu [chem.tamu.edu]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges and side reactions encountered during this synthetic process. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
I. Understanding the Core Synthesis and Potential Pitfalls
The most common and industrially relevant synthesis of this compound involves a two-step process:
-
Cyclocondensation: The reaction of an activated trifluoromethyl building block, such as ethyl trifluoroacetate, with urea to form 2-hydroxy-4-(trifluoromethyl)pyrimidine.
-
Chlorination: The conversion of the hydroxyl group to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
While seemingly straightforward, each of these steps presents opportunities for side reactions that can impact yield, purity, and scalability. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
Category 1: Issues in the Cyclocondensation Step (Formation of 2-hydroxy-4-(trifluoromethyl)pyrimidine)
Question 1: My cyclocondensation of ethyl trifluoroacetate and urea is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this step often stem from incomplete reaction or the formation of byproducts. Here are the primary factors to consider:
-
Reaction Conditions: The choice of base and solvent is critical. While various bases can be used, sodium ethoxide in a solvent mixture like toluene and ethanol is a common choice.[1] Ensure the reaction goes to completion by monitoring with an appropriate analytical technique like TLC or LC-MS. Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Byproduct Formation: One common side reaction is the formation of N-acylurea byproducts from the reaction of the β-ketoester with urea.[2] To minimize this, carefully control the stoichiometry and reaction temperature.
-
Purity of Starting Materials: Ensure that both ethyl trifluoroacetate and urea are of high purity and anhydrous, as moisture can interfere with the reaction.
Troubleshooting Protocol: Optimizing the Cyclocondensation
-
Reagent Purity: Use freshly opened or properly stored anhydrous ethyl trifluoroacetate and urea.
-
Stoichiometry: A slight excess of urea (1.2-1.5 equivalents) can help drive the reaction to completion.
-
Temperature Control: Maintain the recommended reaction temperature. For the condensation with sodium ethoxide, refluxing is often necessary.
-
Reaction Monitoring: Track the disappearance of the limiting reagent (typically ethyl trifluoroacetate) by TLC or LC-MS to determine the optimal reaction time.
-
Work-up: Upon completion, a careful acidic work-up is necessary to precipitate the 2-hydroxy-4-(trifluoromethyl)pyrimidine product.
Category 2: Challenges in the Chlorination Step (Conversion to this compound)
Question 2: I am observing a significant amount of a dichlorinated byproduct in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The most common dichlorinated byproduct is 2,4-dichloro-6-(trifluoromethyl)pyrimidine .[1] This arises from the over-chlorination of the pyrimidine ring. The mechanism involves the initial formation of the desired monochloro product, which can then undergo a second chlorination at the 4-position, especially under harsh conditions or with an excess of the chlorinating agent.
Mechanism of Dichlorination:
While a detailed, universally accepted mechanism is complex, it is understood to proceed through the activation of the pyrimidone tautomer by POCl₃. The use of a tertiary amine base, such as pyridine or N,N-diethylaniline, facilitates the reaction by acting as a nucleophilic catalyst and an acid scavenger.[3]
Troubleshooting Workflow for Dichlorination:
Caption: Troubleshooting workflow for dichlorination.
Experimental Protocol for Minimizing Dichlorination:
-
Reagent Stoichiometry: Carefully control the molar ratio of 2-hydroxy-4-(trifluoromethyl)pyrimidine to POCl₃. Start with a ratio of 1:1.1 and gradually increase if the conversion is low.
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, typically in the range of 80-90 °C.
-
Reaction Monitoring: Use GC-MS to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dichlorinated byproduct.
-
Controlled Addition: In some cases, the slow addition of POCl₃ to the reaction mixture can help to control the exotherm and minimize side reactions.
Question 3: My final product is unstable and decomposes upon storage or during work-up. What is causing this and how can I improve its stability?
Answer:
This compound is susceptible to hydrolysis , where the chloro group is replaced by a hydroxyl group, reverting back to the starting material or other degradation products. This is particularly problematic during aqueous work-up or if the product is exposed to moisture during storage.
Prevention of Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Work-up: If possible, opt for a non-aqueous work-up. This can involve filtering the reaction mixture to remove any solids and then removing the excess POCl₃ and solvent under reduced pressure.
-
Careful Aqueous Work-up: If an aqueous work-up is necessary, use cold water or brine and perform the extraction quickly. Neutralize any residual acid promptly with a mild base like sodium bicarbonate.
-
Proper Storage: Store the purified product in a tightly sealed container under an inert atmosphere and in a cool, dry place.
Question 4: I am having difficulty removing the tertiary amine (e.g., pyridine, N,N-diethylaniline) from my final product. What are the best methods for this?
Answer:
Tertiary amines used as catalysts or acid scavengers can be challenging to remove completely. Here are some effective strategies:
-
Acid Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl or a saturated solution of ammonium chloride). This will protonate the amine, making it water-soluble and facilitating its removal into the aqueous phase.
-
Azeotropic Distillation: For volatile amines like pyridine, azeotropic distillation with a suitable solvent (e.g., toluene) can be effective.
-
Column Chromatography: If the above methods are not sufficient, purification by column chromatography on silica gel is a reliable option.
III. Data Presentation & Analytical Methods
Table 1: Summary of Common Impurities and their Identification
| Impurity Name | Structure | Common Analytical Signature (GC-MS) | Prevention Strategy |
| 2,4-dichloro-6-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | Molecular ion peak at m/z 216/218/220 (isotopic pattern for 2 Cl atoms) | Control POCl₃ stoichiometry, reaction temperature, and time. |
| 2-hydroxy-4-(trifluoromethyl)pyrimidine | C₅H₃F₃N₂O | Molecular ion peak at m/z 164 | Ensure complete chlorination; prevent hydrolysis during work-up. |
| Tertiary Amine (e.g., Pyridine) | C₅H₅N | Characteristic peaks corresponding to the amine | Acid wash during work-up; azeotropic distillation. |
Analytical Methods for Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities, including the dichlorinated byproduct and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for monitoring the progress of the reaction, especially for less volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are well-resolved.
IV. Visualizing the Synthetic Pathway
Caption: Synthetic pathway and major side reactions.
V. References
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. --INVALID-LINK--
-
BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. --INVALID-LINK--
-
Pearson+. POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons. --INVALID-LINK--
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. --INVALID-LINK--
-
Wikipedia. Pyrimidine. --INVALID-LINK--
-
Reddit. Role of POCl3 and pyridine. --INVALID-LINK--
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. --INVALID-LINK--
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. --INVALID-LINK--
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. --INVALID-LINK--
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. --INVALID-LINK--
-
Organic Chemistry Portal. Pyrimidine synthesis. --INVALID-LINK--
-
ResearchGate. Proposed mechanism for the formation of pyrimidines. --INVALID-LINK--
-
LGC Standards. This compound. --INVALID-LINK--
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. --INVALID-LINK--
-
Google Patents. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound. --INVALID-LINK--
-
Thermo Scientific Chemicals. This compound, 97% 5 g. --INVALID-LINK--
-
ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--
-
Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. --INVALID-LINK--
-
Sigma-Aldrich. This compound 99%. --INVALID-LINK--
-
ResearchGate. (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). --INVALID-LINK--
-
ResearchGate. The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. --INVALID-LINK--
-
Google Patents. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. --INVALID-LINK--
-
ResearchGate. Isolation of porphyrins from biological materials by partition chromatography. --INVALID-LINK--
-
ResearchGate. By-products of chlorination of cylindrospermopsin. --INVALID-LINK--
References
- 1. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Halogenated Pyrimidine Compounds
Introduction: The Critical Role of Purity in Halogenated Pyrimidine Chemistry
Halogenated pyrimidines are foundational building blocks in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The presence of halogen substituents dramatically influences the molecule's electronic properties, metabolic stability, and binding interactions, but it also introduces unique challenges during purification. Impurities, such as unreacted starting materials, regioisomers, or by-products from side reactions, can compromise biological data, hinder downstream synthetic steps, and create regulatory hurdles.[1][2]
This technical support guide provides researchers, scientists, and drug development professionals with a structured, problem-solving framework for purifying these critical compounds. It is designed in a question-and-answer format to directly address common issues encountered in the laboratory, blending established protocols with expert insights to explain the causality behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying halogenated pyrimidine compounds?
The most common and effective purification techniques are recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC).[1] Solid-phase extraction (SPE) is also a viable option, particularly for sample cleanup before a final purification step.[1] The choice of method depends on the compound's physical state (solid or oil), the quantity of material, the nature of the impurities, and the required final purity.
Q2: How do I choose the best purification strategy for my specific compound?
The selection process is a balance of efficiency, scalability, and the specific separation challenge at hand. The following decision-making workflow can guide your choice.
Caption: Purification Method Selection Workflow.
Q3: What are the most common impurities I should expect?
Impurities in halogenated pyrimidine synthesis typically arise from several sources:
-
Unreacted Starting Materials: Often have significantly different polarities and are removed easily.
-
Reagents and Catalysts: Work-up procedures like aqueous washes are crucial for removing residual acids, bases, or metal catalysts before chromatographic purification.[3]
-
Side-Products: The inherent reactivity of the pyrimidine ring can lead to side reactions like dimerization or polymerization.[3]
-
Regioisomers: During substitution reactions, a lack of complete regioselectivity can lead to isomeric impurities that are often difficult to separate due to their similar physicochemical properties.[3]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds by leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[1][4]
Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the saturated solution's temperature is above the compound's melting point. The compound separates as a liquid phase rather than a solid crystal lattice.
Causality & Solutions:
-
Cause: The boiling point of your chosen solvent is higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point.[5]
-
-
Cause: The solution is supersaturated to an extreme degree, or cooling is happening too quickly.
-
Solution 1: Add a small amount of additional hot solvent to the oiled-out mixture to achieve a fully dissolved solution, then allow it to cool much more slowly.[5] Insulating the flask can help.
-
Solution 2: After re-dissolving, vigorously agitate the solution as it cools. This can sometimes break up the oil and induce crystallization.
-
Solution 3: If an oil persists, try to "scratch" the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Q5: My recovery after recrystallization is very low. How can I improve the yield?
Answer: Low recovery is typically due to using too much solvent or the compound having appreciable solubility in the cold solvent.
Causality & Solutions:
-
Cause: Excessive solvent was used during the initial dissolution.
-
Cause: The compound remains significantly soluble even at low temperatures.
-
Solution 1: Ensure the solution is thoroughly chilled. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[5][7]
-
Solution 2: Consider a two-solvent ("anti-solvent") system. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble but is miscible with the good solvent) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[7]
-
-
Cause: Premature crystallization occurred during a hot filtration step.
-
Solution: Use a pre-heated funnel and filter flask and perform the filtration as quickly as possible to prevent the solution from cooling and dropping crystals onto the filter paper.
-
Q6: My crystals are still colored. How can I obtain a white/colorless product?
Answer: Color is often caused by highly conjugated, non-polar impurities that get trapped in the crystal lattice.
Causality & Solutions:
-
Cause: Colored impurities are co-crystallizing with your product.
-
Solution: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution.[7] The charcoal will adsorb the colored impurities. Swirl for a few minutes, then perform a hot filtration through a pad of Celite or fluted filter paper to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding.
-
| Problem | Primary Cause | Recommended Solution | Secondary Action |
| Oiling Out | Solvent boiling point > Compound melting point | Choose a lower-boiling solvent[5] | Add more solvent and cool very slowly |
| Low Recovery | Too much solvent used | Evaporate excess solvent[7] | Use an ice bath to maximize precipitation |
| Colored Crystals | Adsorbed, conjugated impurities | Add activated charcoal to hot solution[7] | Perform a hot filtration before cooling |
| No Crystals Form | Solution is not supersaturated | Add an anti-solvent (two-solvent system)[7] | Scratch the inner surface of the flask |
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a ubiquitous preparative technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[1]
Q7: My compound is streaking or "tailing" on the column. What is causing this and how can I get sharp bands?
Answer: Tailing is often a sign of undesirable interactions between your compound and the silica gel stationary phase, or it can be caused by overloading the column.
Causality & Solutions:
-
Cause: The compound is acidic or basic. Silica gel is weakly acidic (due to Si-OH groups) and can strongly interact with basic compounds (like pyrimidines), causing tailing.
-
Solution: Add a small amount of a volatile modifier to your mobile phase. For basic compounds, add 0.1-1% triethylamine or pyridine. For acidic compounds, add 0.1-1% acetic acid. This neutralizes the active sites on the silica, leading to more symmetrical peaks.[7]
-
-
Cause: The compound is too polar for the chosen mobile phase.
-
Solution: Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). This will move the compound faster and reduce tailing.
-
-
Cause: The column is overloaded. Too much sample was loaded for the column diameter.
-
Solution: As a rule of thumb, the sample mass should be about 1-5% of the mass of the silica gel. Reduce the sample load or use a larger column.
-
Q8: I can't separate my product from a close-running impurity. What are my options?
Answer: This is a common challenge, especially with regioisomers, which often have very similar polarities.
Causality & Solutions:
-
Cause: The solvent system does not provide adequate differential partitioning.
-
Solution 1: Change the solvent system entirely. Instead of a standard hexane/ethyl acetate system, try a different combination like dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds in unique ways and can often "pull apart" spots that co-elute in other systems.
-
Solution 2: Run a shallower gradient or an isocratic elution with a solvent system that gives your target compound a low retention factor (Rf) on TLC (around 0.2-0.4).[1] A slower elution provides more time for the separation to occur.
-
-
Cause: The compounds have nearly identical polarities under normal-phase conditions.
Caption: Troubleshooting Column Chromatography Issues.
Q9: My compound appears to be decomposing on the silica gel. How can I avoid this?
Answer: Some halogenated compounds, especially those with other sensitive functional groups, can be unstable to the acidic nature of standard silica gel.
Causality & Solutions:
-
Cause: The compound is acid-sensitive.
-
Solution 1: Deactivate the silica gel. Prepare a slurry of the silica gel in your starting eluent and add ~1% triethylamine (by volume). After stirring, pack the column with this slurry. This neutralizes the acidic sites.
-
Solution 2: Use a different stationary phase. Neutral alumina can be an excellent alternative for acid-sensitive compounds.[3]
-
Solution 3: Work quickly. Do not let the compound sit on the column for an extended period. A faster flow rate (hence, "flash" chromatography) is beneficial.
-
Experimental Protocols
Protocol 1: General Procedure for Two-Solvent Recrystallization
-
Solvent Selection: Identify a "soluble" solvent in which your compound is highly soluble and an "anti-solvent" in which your compound is poorly soluble. The two solvents must be miscible. (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
-
Dissolution: Place the crude, solid halogenated pyrimidine in an Erlenmeyer flask. Heat the "soluble" solvent and add the minimum amount required to completely dissolve the solid at an elevated temperature.[1]
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until you observe persistent cloudiness (turbidity).
-
Clarification: Add 1-2 drops of the hot "soluble" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (or a mixture rich in the anti-solvent) to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation and a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[1]
-
Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry in the initial, least polar eluent. Ensure the packed bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading"). This technique often results in sharper bands.
-
Elution: Begin eluting with the selected mobile phase, applying positive pressure (air or nitrogen) to achieve a steady flow. Collect fractions in test tubes or vials.
-
Analysis: Monitor the elution process by spotting collected fractions onto TLC plates and visualizing them (e.g., under a UV lamp).
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified halogenated pyrimidine.[1]
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 2-Chloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet powerful transformation. Given the electronically deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond, these reactions can be nuanced.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a 2-chloropyrimidine is showing low to no conversion. What are the most probable causes?
A1: This is a common challenge, often pointing to suboptimal reaction parameters for this specific substrate class. The key areas to investigate are:
-
Catalyst System (Palladium Source & Ligand): The choice here is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, the less reactive nature of aryl chlorides often necessitates more specialized systems.[4][5][6] Bulky, electron-rich phosphine ligands are known to enhance the efficiency of both oxidative addition and reductive elimination, the critical steps for activating the C-Cl bond.[2][7][8][9]
-
Base Selection: The base is not just a proton scavenger; it's crucial for activating the boronic acid to form a more nucleophilic boronate species required for transmetalation.[10][11] The strength and solubility of the base can dramatically affect reaction rates.
-
Solvent Choice: The solvent system must solubilize all components and can influence catalyst activity.[5] Aprotic solvents, often mixed with water, are common, but alcoholic solvent mixtures have also been shown to improve reactivity.[12]
-
Reaction Temperature: Insufficient thermal energy can lead to a sluggish or stalled reaction. For chloropyrimidines, temperatures around 100°C are often a good starting point.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3][5] Inadequate degassing can lead to catalyst oxidation and deactivation, resulting in failed reactions.
Q2: I'm observing significant formation of side products. What are they, and how can I minimize them?
A2: Several side reactions can compete with your desired coupling, lowering your yield. The most common culprits are:
-
Dehalogenation: The 2-chloropyrimidine is reduced to an unsubstituted pyrimidine. This occurs when a palladium-hydride (Pd-H) species is formed, which can arise from reactions with the base, solvent, or trace water.[13] To minimize this, ensure a rigorously inert atmosphere and consider using anhydrous solvents and bases.
-
Boronic Acid Homocoupling: Two molecules of your boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[14][15][16][17] Thoroughly degassing the reaction mixture is the most effective way to prevent this.[16]
-
Protodeboronation: The boronic acid reacts with a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom.[1][15] This can be mitigated by using fresh, high-purity boronic acid and carefully optimizing the amount of water in the reaction.
Troubleshooting & Optimization Guide
This section provides a more granular approach to solving specific experimental problems.
Problem 1: Reaction is sluggish or fails to proceed to completion.
If you observe little to no product formation, a systematic screening of reaction components is the most logical path forward.
Caption: A decision tree for troubleshooting low conversion.
The tables below summarize experimental data from various studies on Suzuki couplings with chloropyrimidines, providing a starting point for your optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common and often effective starting point.[4] | [4] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 | Wide bite angle can promote reductive elimination.[4] | [4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Moderate | Effective for solid-supported chloropyrimidines.[18] | [18] |
| Pd(OAc)₂ | SPhos | High | Bulky, electron-rich ligands are excellent for C-Cl activation.[8][14] | [8][14] |
| Pd(PEPPSI)(IPr) | - | Moderate to Good | N-heterocyclic carbene (NHC) ligands show good C4-selectivity.[19] | [19] |
Table 2: Base and Solvent Optimization
| Base | Solvent System | Yield (%) | Notes | Source |
| K₂CO₃ | 1,4-Dioxane / H₂O (2:1) | 80 | A robust, general-purpose system.[4] | [4] |
| K₃PO₄ | Toluene / H₂O | - | A stronger base, often used for challenging couplings.[10][13] | [10][13] |
| KF | THF | Moderate | Fluoride bases can be effective, especially in anhydrous conditions.[18] | [18] |
| Cs₂CO₃ | Dioxane | - | Highly effective, particularly with bulky ligands.[20] | [20] |
| K₂CO₃ | Toluene / Ethanol / H₂O | - | Alcoholic co-solvents can enhance reactivity.[12] | [12] |
Problem 2: My desired product is forming, but the yield is low due to competing side reactions.
Dehalogenation is often exacerbated by factors that favor the formation of Pd-H species.[13]
-
Base Choice: While stronger bases can improve coupling rates, they can sometimes increase dehalogenation. If you observe significant dehalogenation with a strong base like K₃PO₄, consider switching to a milder base like K₂CO₃ or Cs₂CO₃.
-
Reaction Time & Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Additives: In some cases, the addition of a hydrogen scavenger can suppress dehalogenation, but this should be approached cautiously as it can interfere with the primary catalytic cycle.
This side reaction is almost always linked to the presence of an oxidant, typically O₂.[17]
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[13]
-
Catalyst Pre-activation: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction, a step where side reactions can occur.
Experimental Protocols
General Protocol for Suzuki Coupling of a 2-Chloropyrimidine
This protocol is a robust starting point that can be optimized based on the troubleshooting advice above.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).[4][21]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and any additional ligand.[4]
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 2:1 or 4:1 ratio) via syringe.[4][22]
-
Heating: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).[4]
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.[21]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. benchchem.com [benchchem.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating Protodeboronation in Pyrimidine Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of protodeboronation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes and minimize this yield-reducing side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a particular problem for pyrimidine substrates?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This consumes the pyrimidine nucleophile, leading to reduced yields of the desired biaryl product and generating a simple pyrimidine byproduct that can complicate purification.[2]
Pyrimidines, being basic heteroaromatics, present a unique challenge.[1] The presence of basic nitrogen atoms in the ring can lead to alternative decomposition pathways.[2][3] For instance, 2-pyrimidinylboronic acids can form a zwitterionic species under neutral pH conditions, which is highly susceptible to rapid, unimolecular protodeboronation.[1][2] This is a key difference from many simple arylboronic acids, which typically undergo protodeboronation fastest at high pH.[1][4]
Q2: I'm using a pyrimidine boronic acid and getting low yields. How do I know if protodeboronation is the culprit?
A2: The most direct way to confirm protodeboronation is to identify the corresponding "de-boronated" pyrimidine byproduct in your crude reaction mixture using techniques like LC-MS or GC-MS. You should see a mass corresponding to the pyrimidine core where the boronic acid group has been replaced by a hydrogen atom. Comparing the crude reaction mixture to a standard of the expected byproduct will confirm its identity.
Q3: Are boronic esters always a better choice than boronic acids for pyrimidine couplings?
A3: While converting a boronic acid to a more stable boronic ester (e.g., a pinacol ester) is a common and often effective strategy to prevent premature decomposition, it is not a guaranteed solution.[5][6] Research has shown that esterification does not universally impart greater stability compared to the corresponding boronic acid under all basic aqueous conditions.[4][7] The hydrolysis of the ester back to the boronic acid can be a significant part of the overall protodeboronation process.[4][7]
However, for pyrimidines, using highly stable boronic acid surrogates is a strongly recommended starting point. These include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, often crystalline solids that participate in the reaction via a "slow release" of the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[2][5][8]
-
Organotrifluoroborates (R-BF3K): These salts also offer enhanced stability and can effectively suppress protodeboronation.[2][8]
-
Pinacol Esters: While generally more robust than boronic acids, they are considered less stable than MIDA boronates but are a widely used and practical alternative.[2][6]
Troubleshooting Guide: Minimizing Pyrimidine Protodeboronation
If you have confirmed that protodeboronation is significantly impacting your reaction, the goal is to accelerate the rate of the desired Suzuki coupling so that it outpaces the C-B bond cleavage. The following sections provide actionable steps to troubleshoot and optimize your reaction conditions.
Issue: Significant Protodeboronation Observed with Pyrimidine Boronic Acid/Ester
Below is a decision-making workflow to systematically address this issue.
Caption: A decision tree for troubleshooting protodeboronation.
Re-evaluate Your Boron Reagent
As discussed in the FAQ, your first line of defense is choosing a stable form of your pyrimidine nucleophile. If you are using a boronic acid, switching to a pinacol ester, MIDA boronate, or trifluoroborate salt is the most impactful first step.[2]
Optimize the Base
The base is critical for activating the boronic acid/ester for transmetalation but can also accelerate protodeboronation.[9][10]
-
Problem: Strong bases (e.g., NaOH, KOH) in the presence of water can readily cleave the C-B bond.[5][9]
-
Solution: Switch to weaker inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for delicate Suzuki couplings.[2][11] They are sufficiently basic to promote the catalytic cycle but are less harsh on the boronic acid.
Select the Right Catalyst and Ligand
The goal is to use a catalyst system that promotes a very fast rate of cross-coupling, effectively outcompeting the slower protodeboronation pathway.
-
Problem: Older generation ligands like triphenylphosphine (PPh₃) may lead to slower catalytic turnover, giving the pyrimidine boronic acid more time to decompose.
-
Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][12] This rapid turnover minimizes the concentration of the vulnerable boronic acid at any given time.
-
A Word of Caution: Recent studies have shown that very bulky phosphine ligands can, paradoxically, promote palladium-catalyzed protodeboronation.[13][14][15] Therefore, ligand selection should be judicious. If a highly bulky ligand is not improving results, screening a slightly less sterically demanding one may be beneficial.
Control the Solvent System
Water is often required for the activity of certain bases and to facilitate the formation of the active boronate species. However, it is also the proton source for protodeboronation.[1][5]
-
Problem: Excessive water in the reaction mixture provides a ready source of protons for the undesired side reaction.
-
Solution:
-
Anhydrous Conditions: If your chosen base and substrate are compatible, running the reaction under strictly anhydrous conditions can significantly minimize protodeboronation.[5] Use anhydrous solvents and consider adding activated molecular sieves.[10]
-
Minimize Water: If water is necessary, use the minimum amount required. A common starting point for solvent systems is a mixture like dioxane/H₂O (e.g., 4:1 or 10:1 ratio).[16]
-
Summary of Recommended Parameter Adjustments
| Parameter | High Protodeboronation Condition | Recommended Alternative | Rationale |
| Boron Reagent | Pyrimidine Boronic Acid | MIDA Boronate or Organotrifluoroborate | Increases stability and allows for "slow release" of the active nucleophile.[2][8] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, Cs₂CO₃) | Reduces the rate of base-catalyzed decomposition pathways.[2] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (e.g., XPhos) | Accelerates the desired C-C coupling to outcompete protodeboronation.[2][12] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Dioxane, Toluene) | Removes the proton source required for the side reaction.[5] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., Room Temp to 80 °C) | Slows the rate of decomposition, which can be more temperature-sensitive than the coupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyrimidine Boronic Ester
This protocol is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the pyrimidine boronic ester (1.0 eq), aryl/heteroaryl halide (1.1-1.2 eq), base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium catalyst/ligand (e.g., Pd₂(dba)₃ with XPhos, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Competing Pathways
The catalytic cycle of the Suzuki-Miyaura reaction competes directly with the protodeboronation pathway for the pyrimidine boronic acid/ester. Optimizing the reaction means favoring the pathway shown in green over the one in red.
Caption: Competing pathways for the pyrimidine boronic ester.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
byproduct formation in reactions of 2-Chloro-4-(trifluoromethyl)pyrimidine
<Technical Support Center: Byproduct Formation in Reactions of 2-Chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a critical building block in medicinal chemistry and materials science. Its strategic importance stems from the trifluoromethyl group, which can enhance biological activity, improve metabolic stability, and increase the bioavailability of target molecules.[1] The electron-deficient nature of the pyrimidine ring, further activated by the potent electron-withdrawing trifluoromethyl group, makes the C2-chloro substituent highly susceptible to displacement. This reactivity is primarily exploited in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
While this high reactivity is advantageous, it can also lead to a variety of undesired byproducts that complicate reaction workups, reduce yields, and require challenging purification steps. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address specific issues related to byproduct formation, grounded in mechanistic principles and field-proven insights.
General Reactivity Profile
Understanding the electronic nature of the substrate is key to predicting and mitigating side reactions. The pyrimidine ring is inherently electron-poor, and the C2 and C4/C6 positions are particularly activated towards nucleophilic attack. The C-Cl bond at the C2 position is the primary site for both SNAr and the oxidative addition step in cross-coupling cycles.[2][3]
References
Technical Support Center: Strategies to Mitigate Homo-coupling in Suzuki Reactions with Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies and field-proven insights to address the common challenge of homo-coupling in Suzuki-Miyaura reactions involving pyrimidine boronic acids. The inherent reactivity of pyrimidine boronic acids can often lead to the formation of undesired bi-pyrimidine species, impacting yield and purification efficiency. This resource explains the underlying causes and offers actionable protocols to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of a Suzuki reaction, and why is it a problem with pyrimidine boronic acids?
A1: Homo-coupling is a significant side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl byproduct.[1][2] In the case of pyrimidine boronic acids, this leads to the formation of a bipyrimidine. This side reaction is particularly prevalent with electron-rich boronic acids and can be promoted by the presence of oxygen in the reaction mixture.[1] The formation of this byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate purification due to similar polarities with the target molecule.
Q2: What are the primary drivers of homo-coupling in Suzuki reactions?
A2: The main causes of homo-coupling are:
-
Oxidative Homo-coupling: This is often the primary pathway and is promoted by the presence of molecular oxygen.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors the coupling of two boronic acid molecules.[6][7]
-
Palladium-Catalyzed Homo-coupling: Certain palladium species, particularly Pd(II), can directly catalyze the coupling of two boronic acid molecules.[1][8] If the reduction of the Pd(II) precatalyst to the active Pd(0) state is inefficient, or if Pd(0) is re-oxidized during the reaction, homo-coupling can be favored.
-
High Temperature: While elevated temperatures can accelerate the desired reaction, they can also increase the rate of side reactions, including homo-coupling.[3][9][10]
Q3: My pyrimidine boronic acid seems to be degrading, even when homo-coupling isn't the main issue. What other side reactions should I be aware of?
A3: Besides homo-coupling, protodeboronation is a major competing side reaction.[2][11] This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[11] This is particularly an issue with heteroaromatic boronic acids, like those of pyrimidine, especially at the 2-position.[12][13] The basic nitrogen atoms in the pyrimidine ring can influence the stability of the boronic acid.[11] This reaction is often promoted by strong bases and the presence of water.[1][11]
In-Depth Troubleshooting Guides
Issue 1: Significant Formation of Bipyrimidine Homo-coupling Product
When you observe a significant amount of the homo-coupled bipyrimidine in your reaction mixture, it is crucial to address the factors that promote this undesired pathway.
Underlying Causes & Mechanistic Insights
The homo-coupling of boronic acids is primarily an oxidative process. Residual oxygen in the reaction vessel can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the pyrimidine boronic acid, followed by reductive elimination to yield the bipyrimidine and regenerate Pd(0). However, this catalytic cycle consumes your starting material without forming the desired product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homo-coupling.
Experimental Protocols for Optimization
1. Rigorous Exclusion of Oxygen:
-
Protocol:
-
Degas the solvent (e.g., 1,4-dioxane/water mixture) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[14]
-
Assemble the reaction vessel under a positive pressure of inert gas.
-
Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas.
-
A subsurface sparge with nitrogen before adding the catalyst can be particularly effective at removing dissolved oxygen.[6]
-
2. Choice of Palladium Precatalyst:
-
Rationale: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the in-situ reduction to Pd(0) might be inefficient, leaving excess Pd(II) to promote homo-coupling. Using a Pd(0) source directly can circumvent this issue.
-
Recommendation: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3]
3. Base Selection:
-
Rationale: While a base is necessary to activate the boronic acid for transmetalation, a very strong or highly nucleophilic base can sometimes promote side reactions.
-
Recommendation: Screen a panel of bases. While stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, a weaker base like K₂CO₃ might be sufficient and less prone to inducing side reactions.[1][14]
4. Temperature Control:
-
Rationale: Higher temperatures can accelerate both the desired reaction and undesired side reactions.
-
Recommendation: Screen a range of temperatures. For instance, if the reaction is being run at 100 °C, try repeating it at 80 °C and 60 °C to find a balance between reaction rate and selectivity.[9][10]
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly inert (Ar or N₂) | Minimizes oxidative homo-coupling.[4] |
| Pd Source | Pd(0) (e.g., Pd(PPh₃)₄) | Avoids issues with inefficient in-situ reduction of Pd(II).[3] |
| Base | Screen K₂CO₃, K₃PO₄, Cs₂CO₃ | Optimize for boronic acid activation while minimizing side reactions.[1] |
| Temperature | Lowest effective temperature | Reduces the rate of side reactions relative to the desired coupling.[3] |
Issue 2: Low Yield Due to Protodeboronation
Observing the formation of the corresponding unsubstituted pyrimidine in your reaction mixture is a clear indication of protodeboronation.
Underlying Causes & Mechanistic Insights
Protodeboronation is the protonolysis of the carbon-boron bond.[11] For heteroaromatic boronic acids, especially those with basic nitrogen atoms like pyrimidine, this can be a significant issue. The nitrogen atom can be protonated, and the resulting species can be more susceptible to C-B bond cleavage, particularly in the presence of water and base.[11] 2-pyrimidinylboronic acids are notoriously unstable for this reason.[12]
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing protodeboronation.
Experimental Protocols for Optimization
1. Judicious Choice of Base:
-
Rationale: The strength and nature of the base are critical. A base that is too strong can accelerate protodeboronation.
-
Recommendation: While a strong base is often needed, a careful screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended to find one that promotes the desired reaction without excessive degradation of the boronic acid.[1]
2. Solvent System Modification:
-
Rationale: Water is often a key ingredient in the protodeboronation pathway.
-
Recommendation: While many Suzuki protocols use aqueous solvent mixtures, consider running the reaction under anhydrous conditions if possible.[1] Solvents like anhydrous dioxane or toluene can be effective. However, note that some bases require water for activity.[15]
3. Use of Boronic Esters:
-
Rationale: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can prevent premature decomposition.[1] These esters are generally more robust and can slowly hydrolyze in situ to generate the active boronic acid.
-
Protocol for Pinacol Ester Formation (General):
-
Dissolve the pyrimidine boronic acid in a suitable solvent (e.g., THF).
-
Add pinacol (1.1 equivalents).
-
Stir at room temperature until conversion is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure and use the resulting pinacol ester directly in the Suzuki reaction.
-
| Parameter | Recommendation | Rationale |
| Base | Screen K₃PO₄, Cs₂CO₃, K₂CO₃ | Balance reactivity with stability of the boronic acid.[1] |
| Solvent | Anhydrous if possible | Minimize the role of water in the protodeboronation pathway.[1] |
| Boron Source | Use a pinacol ester | Increased stability of the starting material.[1] |
General Protocol for Suzuki Coupling of a Pyrimidine Boronic Acid
This is a starting point and will likely require optimization based on the specific substrates and issues encountered.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Pyrimidine boronic acid or ester (1.2 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 2:1, or anhydrous toluene)[14][18]
Procedure:
-
To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add the halogenated pyrimidine, palladium catalyst, and base.
-
Add the pyrimidine boronic acid or ester.
-
Add the degassed solvent via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[9][14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By systematically addressing the potential causes of homo-coupling and other side reactions, you can significantly improve the outcome of your Suzuki reactions with challenging pyrimidine boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-(trifluoromethyl)pyrimidine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidines, in particular, are privileged structures found in a vast array of pharmaceuticals. The ability to selectively introduce substituents onto the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a critical tool in the synthesis of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of two key pyrimidine building blocks: 2-Chloro-4-(trifluoromethyl)pyrimidine and 2,4-dichloropyrimidine. Supported by established principles of organic chemistry and available experimental data, this document aims to inform the rational selection of substrates and reaction conditions for synthetic campaigns.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a fundamental component of numerous biologically active molecules, including anticancer agents, antivirals, and kinase inhibitors. The ability to precisely control the substitution pattern on the pyrimidine ring is paramount for fine-tuning the pharmacological properties of these compounds. Both this compound and 2,4-dichloropyrimidine serve as versatile precursors for the synthesis of diverse pyrimidine derivatives through SNAr reactions, where a nucleophile displaces a halide. However, the electronic properties of the substituents at the C4 position—a trifluoromethyl group versus a chlorine atom—profoundly influence the reactivity of the remaining chlorine atom at the C2 position, as well as the regioselectivity of the substitution in the case of 2,4-dichloropyrimidine.
Electronic Landscape: The Decisive Role of the C4-Substituent
The rate and regioselectivity of SNAr reactions on pyrimidines are predominantly governed by the electronic stabilization of the negatively charged intermediate, known as the Meisenheimer complex. Electron-withdrawing groups (EWGs) on the aromatic ring accelerate the reaction by stabilizing this intermediate.
In the case of 2,4-dichloropyrimidine , the chlorine atom at C4 is more electron-withdrawing than the nitrogen atoms of the ring alone, and it also acts as a leaving group. Nucleophilic attack is generally favored at the C4 position. This preference is attributed to the greater stabilization of the Meisenheimer complex when the negative charge is delocalized onto the adjacent nitrogen atom and the C4-chloro substituent.[1][2]
Conversely, in This compound , the trifluoromethyl (CF₃) group at the C4 position is a significantly stronger electron-withdrawing group than a chlorine atom. This is due to the cumulative inductive effect of the three highly electronegative fluorine atoms. The potent electron-withdrawing nature of the CF₃ group dramatically increases the electrophilicity of the pyrimidine ring, particularly at the C2 and C6 positions. Consequently, the C2-chloro substituent in this compound is expected to be substantially more activated towards nucleophilic attack compared to the C2-chloro substituent in 2,4-dichloropyrimidine.
Comparative Reactivity: A Head-to-Head Analysis
While direct, quantitative kinetic data comparing the SNAr reactivity of this compound and the C2-position of 2,4-dichloropyrimidine under identical conditions is not extensively reported in the literature, a robust qualitative and semi-quantitative comparison can be constructed from established principles and available data for related systems.
Key Predictive Insights:
-
Enhanced Reactivity of this compound: The powerful electron-withdrawing CF₃ group at C4 is anticipated to render the C2-Cl in this compound significantly more reactive towards nucleophiles than the C2-Cl in 2,4-dichloropyrimidine. This heightened reactivity allows for milder reaction conditions (e.g., lower temperatures, shorter reaction times) to achieve substitution at the C2 position.
-
Regioselectivity in 2,4-Dichloropyrimidine: For 2,4-dichloropyrimidine, nucleophilic attack predominantly occurs at the C4 position.[1] Selective substitution at the C2 position often requires specific strategies, such as using bulky nucleophiles, specific solvent systems, or pre-functionalizing the C4 position.[3]
-
Reaction Scope: The increased electrophilicity of this compound may broaden the scope of applicable nucleophiles, potentially allowing for reactions with weaker nucleophiles that are sluggish or unreactive with 2,4-dichloropyrimidine at the C2 position.
Table 1: Predicted Comparative Reactivity in SNAr Reactions
| Feature | This compound | 2,4-Dichloropyrimidine | Rationale |
| Primary Site of Nucleophilic Attack | C2 | C4 | The C4-Cl is generally more labile in 2,4-dichloropyrimidine. The C4-CF₃ group strongly activates the C2 position in the other molecule. |
| Relative Reactivity at C2 | High | Low | The potent electron-withdrawing CF₃ group significantly enhances the electrophilicity of the C2 position. |
| Typical Reaction Conditions for C2 Substitution | Milder (lower temp., shorter time) | More forcing (higher temp., longer time, specific catalysts may be needed) | Higher activation of the C2 position by the CF₃ group. |
| Selectivity | High for C2 substitution | High for C4 substitution; achieving C2 selectivity can be challenging. | The C4-CF₃ directs attack to C2. In 2,4-dichloropyrimidine, C4 is the electronically favored site. |
Experimental Protocol: A Representative Comparative Reactivity Study
To empirically validate the predicted reactivity differences, a parallel experiment can be conducted. The following protocol outlines a general procedure for comparing the reactivity of this compound and 2,4-dichloropyrimidine with a common nucleophile, such as benzylamine.
Objective: To qualitatively and semi-quantitatively compare the rate of consumption of the starting materials and the formation of the corresponding substituted products.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) in one flask, and 2,4-dichloropyrimidine (1.0 mmol) in anhydrous DMF (5 mL) in the other.
-
Addition of Reagents: To each flask, add DIPEA (1.2 mmol) followed by the dropwise addition of benzylamine (1.0 mmol) at room temperature.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, and 24 h). Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) to separate the starting material and the product. Visualize the spots under UV light.
-
Quantitative Analysis (Optional): At each time point, a small aliquot can be withdrawn from each reaction mixture, quenched with water, and extracted with ethyl acetate. The organic layer can then be analyzed by HPLC or GC-MS to determine the percentage conversion of the starting material and the yield of the product.
-
Work-up (after completion or at a designated time point): Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel to isolate the desired substituted pyrimidine. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Visualizing the Mechanistic and Experimental Framework
To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for the comparative reactivity experiment.
Conclusion and Future Outlook
The comparative analysis of this compound and 2,4-dichloropyrimidine highlights the profound impact of substituent electronic effects on the reactivity of the pyrimidine core in SNAr reactions. The presence of the strongly electron-withdrawing trifluoromethyl group in this compound is predicted to significantly enhance the reactivity of the C2-chloro substituent, enabling reactions under milder conditions and potentially with a broader range of nucleophiles compared to the analogous position in 2,4-dichloropyrimidine. For 2,4-dichloropyrimidine, the inherent reactivity profile favors substitution at the C4 position, necessitating specific strategies to achieve selective functionalization at C2.
The provided experimental protocol offers a framework for empirically validating these predictions and gathering quantitative data to further refine our understanding of these important building blocks. As the demand for novel, functionalized heterocyclic compounds in drug discovery continues to grow, a deep understanding of the reactivity of key intermediates like those discussed herein is essential for the efficient and strategic design of new therapeutic agents.
References
A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2-Chloro-4-(trifluoromethyl)pyrimidine
This guide presents a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-4-(trifluoromethyl)pyrimidine. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and stability of this molecule is paramount. This document provides an in-depth, scientifically-grounded protocol, compares alternative chromatographic approaches, and offers field-proven insights into the causality behind experimental choices, designed for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Key Intermediate
This compound is a heterocyclic building block whose structural integrity directly impacts the quality, safety, and efficacy of the resulting Active Pharmaceutical Ingredients (APIs). A validated, stability-indicating analytical method is therefore not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and robust process development.[1][2] Such a method must be able to accurately quantify the analyte while also separating it from process impurities and any potential degradants that may arise under stress conditions.[3][4]
This guide will detail a systematic approach to developing a method using Reverse-Phase HPLC (RP-HPLC) with UV detection—a workhorse technique in the pharmaceutical industry due to its high precision, sensitivity, and applicability to a wide range of non-volatile compounds.[4][5]
Part 1: Rational HPLC Method Development
The development of an effective HPLC method is a systematic process of optimizing variables to achieve the desired separation. The physicochemical properties of this compound—a moderately polar, UV-active molecule—make it an ideal candidate for RP-HPLC.
Step 1: Analyte Characterization and Initial Parameter Selection
Before any practical work, understanding the analyte is key. This compound possesses a pyrimidine ring, which is a strong chromophore, making UV detection a suitable choice. Its moderate polarity suggests that a reverse-phase separation, where the stationary phase is non-polar and the mobile phase is polar, will provide adequate retention.[6][7]
Initial Conditions:
-
Mode: Reverse-Phase HPLC
-
Detector: UV/Vis or Diode Array Detector (DAD)
-
Column: A C18 bonded silica column is the most common starting point for reverse-phase methods due to its strong hydrophobic retention.[6]
-
Mobile Phase: A gradient of water (A) and a water-miscible organic solvent like acetonitrile (B) is chosen to elute the analyte and any impurities within a reasonable time.[8] An acidic modifier is often added to improve peak shape.
Step 2: Column Selection and Comparative Screening
The choice of stationary phase is the most powerful tool for controlling selectivity in HPLC. While a standard C18 column is a robust starting point, screening alternative chemistries can reveal superior performance. We will compare a traditional C18 phase with a Phenyl-Hexyl phase, which offers different selectivity due to π-π interactions with aromatic analytes.
Step 3: Mobile Phase Optimization
The goal is to find a mobile phase composition that provides good peak shape (asymmetry factor between 0.9 and 1.5), adequate retention (k' between 2 and 10), and sufficient resolution from all other peaks.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff.[9]
-
pH/Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial. It protonates any residual silanols on the silica backbone of the stationary phase, minimizing undesirable interactions that lead to peak tailing. For Mass Spectrometry (MS) compatibility, formic acid is the preferred choice.[10]
Step 4: Wavelength Selection
Using a Diode Array Detector (DAD), the UV spectrum of this compound is recorded. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity. For pyrimidine derivatives, this is often in the range of 254-270 nm.[5][9]
Part 2: Comparative Performance of HPLC Columns
To illustrate the importance of column selection, we present hypothetical comparative data for the analysis of the target compound, spiked with a known impurity.
| Parameter | Column 1: Standard C18 (4.6 x 150 mm, 5 µm) | Column 2: Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Rationale for Selection |
| Mobile Phase | A: 0.1% H₃PO₄ in Water, B: Acetonitrile | A: 0.1% H₃PO₄ in Water, B: Acetonitrile | Consistent mobile phase to isolate the effect of the stationary phase. |
| Gradient | 30% to 80% B over 15 min | 30% to 80% B over 15 min | Identical gradient for a direct comparison. |
| Retention Time (Analyte) | 8.52 min | 9.15 min | Phenyl-Hexyl phase provides slightly more retention due to potential π-π interactions. |
| Resolution (Analyte/Impurity) | 1.8 | 2.5 | The Phenyl-Hexyl column shows significantly better separation from the critical impurity. |
| Tailing Factor (Analyte) | 1.3 | 1.1 | Both are acceptable, but the Phenyl-Hexyl provides a more symmetrical peak. |
| Conclusion | Acceptable separation. | Superior performance. Selected for validation. | The Phenyl-Hexyl column provides better resolution and peak shape, making the method more robust. |
Based on this comparative data, the Phenyl-Hexyl column is chosen for full method validation.
Part 3: Final Optimized Method & Experimental Protocol
This section provides the detailed, step-by-step protocol for the final analytical method.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC System with Gradient Pump and DAD Detector |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Protocol: Preparation of Solutions
-
Mobile Phase A Preparation: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas for 15 minutes using sonication or vacuum filtration.[9]
-
Mobile Phase B Preparation: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas as above.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Part 4: Method Validation According to ICH Q2(R2) Guidelines
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[11][12] The following parameters must be assessed.
Specificity (Forced Degradation)
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products. Protocol: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation (typically 5-20%). Analyze the stressed samples and use a DAD to assess peak purity of the analyte peak. Acceptance Criteria: The analyte peak must be free from co-elution from any degradants or impurities (peak purity angle < peak purity threshold). Resolution between the analyte and the closest eluting peak should be >1.5.
Linearity and Range
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range. Protocol: Prepare at least five standard solutions at different concentrations, typically spanning 80% to 120% of the nominal test concentration.[13] Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (peak area vs. concentration) must be ≥ 0.999.
| Concentration Level | Concentration (mg/mL) | Peak Area (hypothetical) |
| 80% | 0.08 | 958,000 |
| 90% | 0.09 | 1,079,000 |
| 100% | 0.10 | 1,199,500 |
| 110% | 0.11 | 1,321,000 |
| 120% | 0.12 | 1,442,000 |
| Result | r² | 0.9998 |
Accuracy
Purpose: To determine the closeness of the test results to the true value. Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[14]
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.08 | 0.0795 | 99.4% |
| 100% | 0.10 | 0.1008 | 100.8% |
| 120% | 0.12 | 0.1192 | 99.3% |
| Average | 99.8% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[14]
| Precision Type | %RSD of Peak Areas (n=6) | Result |
| Repeatability | 0.45% | Pass |
| Intermediate Precision | 0.82% | Pass |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Acceptance Criteria: These values should be determined and reported. LOQ precision should meet appropriate criteria (e.g., %RSD ≤ 10%).
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and the results should not be significantly impacted.
Conclusion
This guide has detailed a systematic, science-driven approach to the development and validation of a stability-indicating RP-HPLC method for this compound. By comparing column chemistries and meticulously optimizing chromatographic parameters, we established a robust final method. The subsequent validation, performed in accordance with ICH Q2(R2) guidelines, provides a high degree of assurance that the method is accurate, precise, and specific for its intended purpose of quality control and stability testing. This comprehensive analytical procedure serves as a reliable tool for ensuring the quality of a critical pharmaceutical intermediate.
References
- 1. ijtrd.com [ijtrd.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. scribd.com [scribd.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Spectroscopic Analysis of Impurities in 2-Chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Analytical Challenge: Understanding Impurities in 2-Chloro-4-(trifluoromethyl)pyrimidine
Effective impurity profiling begins with a thorough understanding of their potential origins. For this compound, impurities can be broadly categorized as:
-
Process-related impurities: Arising from the synthetic route, these include unreacted starting materials, intermediates, and byproducts. A common synthesis involves the chlorination of 2-hydroxy-4-(trifluoromethyl)pyrimidine with reagents like phosphoryl chloride (POCl₃)[1]. The primary process-related impurity is therefore the starting material, 2-hydroxy-4-(trifluoromethyl)pyrimidine , resulting from incomplete chlorination. Other potential byproducts could include isomers or compounds from side reactions, though these are generally less prevalent with optimized synthetic protocols.
-
Degradation products: These form during storage or processing. The C-Cl bond in 2-chloropyrimidines is susceptible to hydrolysis , reverting the compound to its hydroxy precursor, 2-hydroxy-4-(trifluoromethyl)pyrimidine[2][3]. Photodegradation can also occur, potentially leading to a variety of byproducts[2].
Therefore, the primary analytical challenge lies in the sensitive and selective detection and quantification of 2-hydroxy-4-(trifluoromethyl)pyrimidine in the presence of the main component, this compound.
A Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique is paramount for robust impurity analysis. This section compares the utility of various spectroscopic methods for the task at hand, with a focus on their strengths and limitations in this specific application.
| Technique | Principle | Strengths for this Analysis | Weaknesses for this Analysis |
| HPLC-UV | Chromatographic separation followed by UV detection. | Excellent for quantification, high sensitivity, and can be readily validated for routine quality control. | Requires chromophores for detection; may have limited peak purity assessment without a diode array detector (DAD). |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometric detection. | High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities. Provides structural information from fragmentation patterns. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation of unknown impurities. Quantitative NMR (qNMR) can determine purity without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. May be less suitable for trace-level quantification. |
| Vibrational Spectroscopy (FTIR/Raman) | Measures the vibrational frequencies of bonds within a molecule. | Rapid and non-destructive. Useful for identifying functional groups and for at-line or in-line process monitoring. | Generally not suitable for quantifying low-level impurities in a mixture. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical impurity analysis due to its robustness and quantitative accuracy. For this compound, a reversed-phase HPLC method can effectively separate the parent compound from its more polar hydroxy impurity.
Causality in Method Development: The choice of a reversed-phase column (e.g., C18) is logical because the hydroxy impurity is more polar than the chloro-compound and will, therefore, have a shorter retention time. The mobile phase, typically a mixture of acetonitrile or methanol and water with a pH modifier, is optimized to achieve baseline separation. A diode array detector (DAD) is highly recommended as it provides UV spectra for each peak, aiding in peak purity assessment and preliminary identification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. This compound is a liquid with a relatively low boiling point, making it amenable to GC analysis[4].
Expert Insight: The primary advantage of GC-MS in this context is its high sensitivity and the structural information provided by the mass spectrometer. Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used to confirm the identity of the main peak and to identify related impurities. For instance, the loss of a chlorine atom or the trifluoromethyl group would be indicative fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the gold standard for the structural elucidation of unknown impurities.[5]
Trustworthiness of the Protocol: For quantitative NMR (qNMR), a certified internal standard is used, and the purity of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This method is considered a primary ratio method of measurement and can provide a highly accurate purity assessment without the need for a reference standard of the impurity itself.[6][7]
Vibrational Spectroscopy (FTIR/Raman)
While not the primary choice for quantitative impurity analysis, FTIR and Raman spectroscopy can be valuable for rapid screening and process monitoring.
Practical Application: The key vibrational bands for this compound and its hydroxy impurity will differ, particularly in the O-H stretching region (for the hydroxy impurity) and the C-Cl stretching region. These differences can be exploited for a quick assessment of the presence of significant levels of the hydroxy impurity.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and regulatory requirements.
HPLC-UV Method for Quantification of 2-hydroxy-4-(trifluoromethyl)pyrimidine
Objective: To separate and quantify 2-hydroxy-4-(trifluoromethyl)pyrimidine in a sample of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable pH modifier)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Detection wavelength: 254 nm (or a wavelength determined from the UV spectrum of the compounds).
-
Injection volume: 10 µL.
-
Gradient elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to 2-hydroxy-4-(trifluoromethyl)pyrimidine and this compound based on their retention times (the hydroxy impurity will elute earlier).
-
Quantify the impurity using an external standard of 2-hydroxy-4-(trifluoromethyl)pyrimidine or by area percent if appropriate standards are not available.
-
GC-MS Method for Impurity Identification
Objective: To identify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., a mid-polarity column).
Procedure:
-
GC Conditions:
-
Inlet temperature: 250 °C.
-
Carrier gas: Helium at a constant flow rate.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).
-
-
Sample Preparation:
-
Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak to identify the molecular ion and fragmentation patterns.
-
Compare the obtained mass spectra with a library of known spectra for tentative identification.
-
Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the absolute purity of a this compound sample.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of impurities in this compound.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemistry of 2-chloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. veeprho.com [veeprho.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to the Biological Activity of Substituted Pyrimidine Isomers for Drug Discovery Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of countless therapeutic agents.[1][2] Its versatility stems from the ability to strategically modify the ring, profoundly influencing pharmacological properties.[3] A critical yet often nuanced aspect of pyrimidine-based drug design is the role of positional isomerism. The seemingly minor shift of a substituent on the pyrimidine ring can dramatically alter a compound's interaction with biological targets, leading to significant variations in efficacy and selectivity.[4][5] This guide provides a comparative analysis of substituted pyrimidine isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR) that govern these effects, supported by quantitative experimental data, detailed assay protocols, and visualizations of key molecular pathways to empower researchers in the rational design of next-generation therapeutics.
The Critical Role of Isomerism in Modulating Biological Activity
In medicinal chemistry, the spatial arrangement of atoms is paramount. Positional isomers, which share the same molecular formula but differ in the position of substituents on a core scaffold, can exhibit remarkably divergent biological profiles.[6][7] For the pyrimidine ring, key positions for substitution (C2, C4, C5, and C6) offer distinct chemical environments. A substituent at the C2 position, for instance, may form a critical hydrogen bond with a kinase hinge region, while the same group at C4 might be sterically hindered or fail to engage with the active site.[2] This principle is the foundation of structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological outcomes.[4][8] Understanding the impact of isomerism is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[8]
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrimidine derivatives are a cornerstone of modern oncology, with many acting as inhibitors of crucial enzymes like protein kinases and thymidylate synthase, which are involved in cell proliferation and survival.[1][9] The positioning of substituents on the pyrimidine ring is a determining factor for both potency and selectivity.[10]
Case Study: Kinase Inhibition
Many potent kinase inhibitors feature an anilino or similar aromatic group at the C2 or C4 position, which can form essential hydrogen bonds within the ATP-binding pocket of the target kinase.[2] For example, fused pyrimidine systems like pyrido[2,3-d]pyrimidines have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often dysregulated in cancer.[9][11] The precise substitution pattern dictates the inhibitory concentration (IC50) and the selectivity against different kinases.[9]
Comparative Data: Anticancer Potency of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted pyrimidine derivatives against several human cancer cell lines, illustrating how positional changes and substituent nature affect anticancer efficacy.
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyrido[2,3-d]pyrimidine | 4-OCH3-Ph at C5 | HCT-116 (Colon) | 1.98 ± 0.69 | [1] |
| Pyrido[2,3-d]pyrimidine | 4-OCH3-Ph at C5 | MCF-7 (Breast) | 2.18 ± 0.93 | [1] |
| Thiazolidin-4-one clubbed pyrimidine | Hybrid 20 | MCF-7 (Breast) | 7.53 ± 0.43 | [12] |
| Thiazolidin-4-one clubbed pyrimidine | Hybrid 21 | MCF-7 (Breast) | 9.17 ± 0.31 | [12] |
| 2-Aminopyrimidine of Ursolic Acid | 4-Aryl | MCF-7 (Breast) | 0.48 ± 0.11 | [13] |
| 2-Aminopyrimidine of Ursolic Acid | 4-Aryl | HeLa (Cervical) | 0.74 ± 0.13 | [13] |
Note: IC50 values represent the concentration of a drug required for 50% inhibition of cell viability in vitro.[14] A lower IC50 value indicates a more potent compound.[3]
Visualizing the Mechanism: EGFR Kinase Inhibition
Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer. The diagram below illustrates a generalized signaling pathway targeted by pyrimidine kinase inhibitors.[3]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine TKIs.
Featured Protocol: Anticancer Activity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell viability, which is essential for determining the IC50 value of a potential anticancer compound.[15][16] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[16] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Methodology Rationale: This protocol was chosen for its high-throughput compatibility, reliability, and cost-effectiveness.[14] It provides a quantitative measure of cytotoxicity, allowing for direct comparison between isomeric compounds.[14]
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells from a logarithmic growth phase. Seed the cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator until cells adhere (typically 24 hours).[17]
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17] Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[15][17] Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[17]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[15][17]
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration: (% Viability) = (OD_treated / OD_control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[15] Software like GraphPad Prism is highly recommended for this analysis.[18]
-
Antimicrobial Activity: Combating Pathogenic Microbes
Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities, targeting various bacteria and fungi.[19] The structure-activity relationship is again critical, with specific isomers showing enhanced potency against certain microbial strains.[6] For example, a study on pyrido[2,3-d]pyrimidines found that positional isomerism significantly influenced antibacterial activity, with a 2-nitro substituted compound showing higher activity than its 4-nitro counterpart.[20]
Comparative Data: Antimicrobial Potency (MIC) of Pyrimidine Isomers
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22] It is a key metric for comparing the efficacy of antimicrobial compounds.[21]
| Compound Class | Isomer/Substituent | Microorganism | MIC (µg/mL) | Reference(s) |
| Isoamphipathic Molecule | ortho-isomer (IAM-1) | Gram-positive/negative | 1–32 | [6] |
| Isoamphipathic Molecule | meta-isomer (IAM-2) | Gram-positive/negative | 1–16 | [6] |
| Isoamphipathic Molecule | para-isomer (IAM-3) | Gram-positive/negative | 1–16 | [6] |
| Benzofuran Pyrimidine | Thiopyrimidine (4d) | S. aureus | Moderate activity at 500 | [23] |
| Benzofuran Pyrimidine | Thiopyrimidine (4h) | C. albicans | Promising activity at 500 | [23] |
Note: While the meta and para isomers show lower MIC values in this specific case, the ortho-isomer demonstrated significantly lower toxicity, making it a more selective agent.[6][7]
Visualizing the Workflow: MIC Determination
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Featured Protocol: MIC Determination via Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[22][24] It allows for the simultaneous testing of multiple compounds against different microorganisms in a 96-well plate format.[21][25]
Methodology Rationale: This method provides a quantitative result (the MIC value) that is highly reproducible and comparable across different laboratories when standardized guidelines (e.g., CLSI M100) are followed.[24][25] Its micro-format conserves reagents and is suitable for high-throughput screening.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of each pyrimidine isomer, typically in DMSO. Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust a liquid culture of the test microorganism to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[21]
-
Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well microtiter plate.[26] Add 100 µL of the 2x concentrated stock solution of the test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[26] Columns 11 (positive control) and 12 (sterility control) should contain only broth.[26]
-
Inoculation: Dilute the standardized bacterial suspension in broth. Within 15 minutes, inoculate each well (columns 1-11) with the bacterial suspension to achieve a final concentration of ~5 x 10^5 CFU/mL.[25] The final volume in each well will be 200 µL (or 100 µL depending on the specific protocol variant).[26]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[22]
-
Result Interpretation: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[21]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to severe disorders.[27] Pyrimidine derivatives can exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes, particularly COX-2.[27][28] The inhibition of COX-2 is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[29]
Comparative Data: COX-2 Inhibition by Pyrimidine Derivatives
The selectivity and potency of COX inhibition are highly dependent on the pyrimidine's substitution pattern.
| Compound Class | Substituent | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Pyrimidine Derivative | Compound 7 | COX-2 | Weak (>100) | - | [28] |
| Pyrimidine Derivative | Compound 8 | COX-2 | Weak (>100) | - | [28] |
| Pyrimidine Derivative | Compound 9 | COX-2 | Weak (>100) | - | [28] |
| Pyrimidine Derivative | 9d | NO production | 88.7 | - | [30] |
| Pyridine Derivative | 7a | NO production | 76.6 | - | [30] |
Note: The data highlights the challenge in identifying potent COX-2 inhibitors within certain pyrimidine scaffolds and shows comparable nitric oxide (NO) inhibition to pyridine derivatives.[28][30]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. cefipra.org [cefipra.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researcher.manipal.edu [researcher.manipal.edu]
- 24. protocols.io [protocols.io]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. allresearchjournal.com [allresearchjournal.com]
- 28. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Medicinal Chemists: 2-Chloro-4-(trifluoromethyl)pyrimidine versus its Pyridine Analogue in Drug Design
In the nuanced discipline of drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision, profoundly influencing a compound's biological activity, synthetic accessibility, and pharmacokinetic profile. The right scaffold can unlock potent target engagement and confer drug-like properties, while a suboptimal choice can lead to insurmountable challenges in metabolism, toxicity, or synthesis. This guide provides a detailed, evidence-based comparison of two structurally related but functionally distinct building blocks: 2-chloro-4-(trifluoromethyl)pyrimidine and its pyridine analogue, 2-chloro-4-(trifluoromethyl)pyridine.
We will dissect these scaffolds through the lens of medicinal chemistry, moving beyond their superficial similarity to explore the critical differences in their electronic character, chemical reactivity, and metabolic fate. This analysis is grounded in established chemical principles and supported by real-world applications, offering a practical framework for researchers to make more strategic decisions during lead optimization and scaffold hopping campaigns.
Part 1: The Electronic and Physicochemical Divide
The fundamental difference between a pyrimidine and a pyridine ring is the presence of a second nitrogen atom in the pyrimidine heterocycle. This seemingly minor structural alteration initiates a cascade of significant electronic and physicochemical consequences that are of paramount importance in drug design.
Electronic Landscape and Basicity
Both pyridine and pyrimidine are π-deficient aromatic systems compared to benzene, a trait that is amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group at the 4-position. However, the inclusion of a second nitrogen atom at the 3-position of the pyrimidine ring drastically increases its electron-deficient nature.
This heightened electron deficiency has a critical impact on the molecule's basicity. Pyridines are weak bases, but pyrimidines are considerably weaker. This reduced basicity is a highly desirable trait in drug design, as it can significantly decrease the likelihood of off-target interactions with aminergic G protein-coupled receptors (GPCRs) and various ion channels, which often possess cationic binding sites. Furthermore, lower basicity can reduce clearance rates and improve oral bioavailability.
Physicochemical Properties
The physical properties of these two scaffolds, while similar, reflect their underlying electronic differences. The additional nitrogen atom in the pyrimidine ring generally leads to a less polar and less basic molecule compared to its pyridine counterpart, which can influence properties like solubility and lipophilicity (LogP/LogD).
Table 1: Comparison of Physicochemical Properties
| Property | 2-Chloro-4-(trifluoromethyl)pyridine | This compound | Rationale for Difference |
| Molecular Formula | C₆H₃ClF₃N[1] | C₅H₂ClF₃N₂ | Presence of an additional nitrogen atom in the pyrimidine ring. |
| Molecular Weight | 181.54 g/mol [1] | 182.53 g/mol | The additional nitrogen atom increases the molecular weight slightly. |
| Density (at 25 °C) | ~1.411 g/mL[1] | ~1.513 g/mL | Differences in molecular packing and intermolecular forces. |
| Boiling Point | 146-147 °C[1] | 60 °C / 10 mmHg | Significant differences in intermolecular forces and molecular symmetry. |
| pKa (Conjugate Acid) | Higher | Lower | The second nitrogen in pyrimidine is strongly electron-withdrawing, reducing the basicity of the ring nitrogens. |
| Aqueous Solubility | Generally Higher | Generally Lower | The pyridine nitrogen is a stronger hydrogen bond acceptor, often leading to improved aqueous solubility. |
Part 2: Reactivity in Synthetic Chemistry
For both scaffolds, the chlorine atom at the 2-position is the primary synthetic handle, typically exploited through Nucleophilic Aromatic Substitution (SNAr) reactions. It is in this critical reaction class that the electronic differences between the two rings manifest most dramatically.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The pyrimidine ring is substantially more activated towards SNAr than the pyridine ring.[2] The pronounced electron deficiency of the pyrimidine, created by its two nitrogen atoms, makes the carbon atoms of the ring more electrophilic and better able to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction.
This means that reactions with nucleophiles on the this compound scaffold can often be performed under much milder conditions (e.g., lower temperatures, shorter reaction times) than with its pyridine analogue. This is a significant advantage when working with complex molecules that contain sensitive functional groups.
Logical Relationship: Factors Influencing SNAr Reactivity
Caption: Electronic factors governing the differential SNAr reactivity.
Experimental Protocol: Comparative Kinetic Analysis of SNAr
This protocol outlines a method to quantitatively compare the reactivity of the two scaffolds with a model nucleophile.
-
Materials & Setup:
-
Prepare 0.05 M stock solutions of this compound and 2-chloro-4-(trifluoromethyl)pyridine in anhydrous DMSO.
-
Prepare a 1.0 M stock solution of a model nucleophile (e.g., morpholine) in anhydrous DMSO.
-
Set up two parallel reactions in temperature-controlled vials maintained at a constant temperature (e.g., 40 °C).
-
-
Reaction Initiation:
-
To each vial, add the respective chloro-heterocycle solution.
-
Initiate the reactions by adding a 10-fold excess (relative to the heterocycle) of the morpholine stock solution. The large excess ensures pseudo-first-order kinetics with respect to the heterocyclic substrate.
-
-
Monitoring and Quenching:
-
At defined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw an aliquot from each reaction.
-
Immediately quench the aliquot in a vial containing a solution of cold acetonitrile with an internal standard to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples using a calibrated LC-MS method to determine the concentration of the remaining starting material.
-
Plot the natural logarithm of the starting material concentration versus time for each reaction.
-
-
Data Interpretation:
-
The rate of reaction is determined from the slope of the line. A steeper slope indicates a faster reaction. The pyrimidine derivative is expected to show a significantly faster rate of consumption compared to the pyridine derivative.
-
Part 3: Implications for Drug Metabolism and Pharmacokinetics (DMPK)
The metabolic fate of a drug is a critical determinant of its efficacy and safety. The choice between a pyrimidine and pyridine core can profoundly influence a molecule's stability against metabolic enzymes, primarily the cytochrome P450 (CYP) family.
Metabolic Stability
The trifluoromethyl group itself is highly resistant to metabolism and can shield adjacent positions on the ring from oxidative attack.[3][4] However, the intrinsic properties of the heterocyclic ring remain crucial.
-
Pyridine Ring: The pyridine ring is susceptible to CYP-mediated oxidation, which can lead to the formation of N-oxides or hydroxylation of the ring. These metabolic pathways often result in rapid clearance and reduced in vivo exposure.
-
Pyrimidine Ring: The more electron-deficient pyrimidine ring is generally more resistant to oxidative metabolism.[5] The nitrogen atoms deactivate the ring towards electrophilic attack by CYP enzymes, often leading to a longer metabolic half-life and improved stability. This enhanced stability is a key reason for the prevalence of the pyrimidine scaffold in many approved drugs.[5][6][7]
Experimental Workflow: In Vitro Metabolic Stability Assessment
Caption: Standard workflow for determining in vitro metabolic stability.
Part 4: Strategic Recommendations for Drug Design
The decision to use this compound or its pyridine analogue is not about one being universally superior; it is a strategic choice based on the specific objectives of a drug discovery program.
Choose this compound when:
-
Metabolic stability is a primary optimization goal. The inherent electronic nature of the pyrimidine ring often confers greater resistance to oxidative metabolism.[5]
-
Reducing basicity is critical. This is crucial for avoiding off-target effects, particularly at aminergic receptors, and can improve oral absorption.
-
Higher reactivity is desired for synthesis. The enhanced susceptibility to SNAr allows for milder reaction conditions, which can be vital for preserving other sensitive functionalities within the molecule.
Choose 2-Chloro-4-(trifluoromethyl)pyridine when:
-
Increased aqueous solubility is needed. The more basic pyridine nitrogen can act as a better hydrogen bond acceptor, potentially improving solubility.
-
A specific hydrogen bond to the ring nitrogen is required for target engagement. In some protein active sites, the pyridine nitrogen may form a critical interaction that a pyrimidine nitrogen cannot replicate.
-
Slower, more controlled reactivity is advantageous. In cases where a molecule has multiple nucleophilic sites, the lower reactivity of the pyridine scaffold might offer better selectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. baranlab.org [baranlab.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
validation of analytical methods for quantifying pyrimidine derivatives
An In-Depth Guide to the Validation of Analytical Methods for Quantifying Pyrimidine Derivatives
This guide provides a comprehensive framework for the validation of analytical methods designed for the quantification of pyrimidine derivatives, a class of compounds central to numerous therapeutic areas, including oncology and virology. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A rigorously validated method ensures that the data is reliable, reproducible, and fit for its intended purpose, whether for pharmacokinetic studies, stability testing, or quality control.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provides field-proven insights to navigate common challenges. The methodologies described are grounded in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
The Regulatory Cornerstone: ICH and FDA Guidelines
The validation of analytical procedures is not an arbitrary process; it is governed by stringent regulatory guidelines to ensure data quality and patient safety. The foundational document for this work is the ICH Harmonised Guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" .[2][3][5][6] This guideline details the validation characteristics required for various analytical tests.[5] For methods used in the analysis of biological samples (e.g., plasma, urine), the FDA's "Bioanalytical Method Validation" guidance provides specific recommendations.[1][4] Adherence to these guidelines is essential for regulatory submissions.
The Analytical Workflow: A Holistic View
The validation process is a systematic journey to demonstrate that an analytical method is suitable for its intended purpose.[5][8] It begins with method development and culminates in a comprehensive validation report that substantiates the method's performance.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: A Comparative Analysis
The following sections dissect the core validation parameters as mandated by ICH Q2(R1).[7][9][10][11] For each parameter, we will compare the application and performance of HPLC-UV and LC-MS/MS.
Specificity: The Assurance of Identity
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from other components such as impurities, degradation products, or matrix constituents.[6][9][11]
Scientific Rationale: Lack of specificity can lead to artificially inflated quantification of the analyte, compromising the accuracy of safety and efficacy assessments. For stability-indicating methods, it is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.[12]
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is the most rigorous way to demonstrate specificity.[13][14] The API is subjected to harsh conditions to intentionally produce degradation products.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the pyrimidine derivative API.
-
Apply Stress Conditions: Expose the API to the following conditions in separate experiments (a control sample protected from stress is analyzed in parallel)[15]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours. Neutralize before analysis.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours. Neutralize before analysis.
-
Oxidation: 3% H₂O₂ at room temperature for 2-8 hours.
-
Thermal Degradation: Expose solid drug substance to 80°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[15]
-
-
Analysis: Analyze the stressed samples against the control. The goal is to achieve 5-20% degradation of the API.[15]
-
Peak Purity Analysis (HPLC-UV): Use a photodiode array (PDA) detector to assess the spectral purity of the main analyte peak in the presence of degradation products.
-
Mass Identification (LC-MS/MS): Confirm that the analyte peak corresponds to the correct mass-to-charge ratio (m/z) and that degradation products have different m/z values, ensuring no isobaric interference.
Data Presentation & Comparison:
| Feature | HPLC-UV with PDA | LC-MS/MS |
| Primary Mechanism | Chromatographic separation & UV spectral uniqueness. | Chromatographic separation & mass-to-charge ratio (m/z) specificity. |
| Interference Risk | High risk from co-eluting compounds with similar UV spectra. | Low risk. Highly specific due to unique parent-daughter ion transitions (MRM). |
| Confirmation | Peak purity index. | Confirmation of m/z and fragmentation pattern. |
| Best For | Quantifying API in drug products with known impurities. | Complex matrices (plasma, tissue) and trace-level analysis.[16] |
| Acceptance Criterion | Analyte peak is spectrally pure; resolution > 2 from nearest impurity. | Analyte peak is free from interfering signals at the same retention time and m/z. |
Linearity & Range
Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[17]
Scientific Rationale: A linear relationship is the foundation of quantitative analysis, allowing for the calculation of unknown concentrations from a calibration curve.
Experimental Protocol:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.[17]
-
The range should typically cover 80% to 120% of the target concentration for an assay.[17] For impurity testing, the range must extend from the reporting level to 120% of the specification.
-
Analyze the standards and plot the instrument response (e.g., peak area) versus the theoretical concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) or coefficient of determination (r²).
Data Presentation & Comparison:
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criterion (ICH) |
| Typical Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | Must cover the intended concentration range of samples. |
| Calibration Model | Linear (y = mx + c) | Linear, may require weighting (1/x or 1/x²) at low concentrations. | Visual inspection of the plot, appropriate statistical tests. |
| Correlation (r²) | > 0.995 | > 0.99 | A high correlation coefficient is expected. |
| Residuals | Randomly scattered around zero. | Randomly scattered around zero. | Should not show a discernible trend. |
Accuracy & Precision
Objective:
-
Accuracy: To measure the closeness of the test results to the true value. It is often expressed as percent recovery.[11]
-
Precision: To measure the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]
Scientific Rationale: These two parameters define the reliability of the method. An accurate method is truthful; a precise method is consistent. Both are essential for making correct decisions about product quality or patient dosing.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) within the calibration range.
-
Accuracy: Analyze the QC samples and calculate the concentration using the calibration curve. Determine the percent recovery relative to the known concentration.
-
Precision (Repeatability & Intermediate):
-
Intra-assay (Repeatability): Analyze at least five replicates of each QC level within the same analytical run.[8]
-
Inter-assay (Intermediate Precision): Repeat the analysis on at least two different days, with different analysts or on different instruments.
-
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each level.
Data Presentation & Comparison:
| Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria |
| Accuracy (% Recovery) | 98.0 - 102.0% for API | 85.0 - 115.0% for bioanalysis | Within ±15% of nominal (±20% at LLOQ) for bioanalysis. |
| Precision (%RSD) | ≤ 2.0% for API | ≤ 15% for bioanalysis | ≤ 15% (%RSD) (≤ 20% at LLOQ) for bioanalysis. |
| Influencing Factors | Sample preparation, instrument variability. | Sample preparation, instrument variability, matrix effects . | N/A |
Special Consideration for LC-MS/MS: The Matrix Effect
A critical challenge in LC-MS/MS is the matrix effect , where co-eluting endogenous components from the sample matrix (e.g., phospholipids in plasma) suppress or enhance the ionization of the analyte, affecting accuracy and precision.[16][18][19]
Protocol for Matrix Effect Assessment:
-
Obtain blank matrix from at least six different sources.
-
Extract the blank matrix as you would a sample.
-
Post-extraction, spike the extracted matrix with the analyte at low and high QC concentrations. This is Set B.
-
Prepare equivalent standard solutions in a neat (clean) solvent. This is Set A.
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Peak Response in Set A) .[18]
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement.[18] The %RSD of the MF across all sources should be ≤ 15%.
Caption: Decision tree for analytical technique selection.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
Scientific Rationale: The LOQ is a critical parameter for impurity testing and bioanalytical studies, as it defines the lower boundary of the reportable range.[6]
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determine the magnitude of the baseline noise by analyzing blank samples.
-
Prepare and analyze progressively more dilute solutions of the analyte.
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.[17] The accuracy and precision at the LOQ must also meet the method's acceptance criteria (e.g., within ±20% of nominal and ≤ 20% RSD).
Data Presentation & Comparison:
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criterion |
| Sensitivity | Moderate (ng to µg range) | High (pg to ng range) | N/A |
| Typical LOQ | ~10-50 ng/mL | ~0.05-1 ng/mL | S/N ≥ 10; Accuracy and Precision criteria must be met. |
| Determination | S/N ratio or standard deviation of the response and the slope. | S/N ratio is standard. | Must be experimentally verified. |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Scientific Rationale: A robust method is reliable in a real-world QC environment where minor variations are inevitable. It ensures method transferability between different labs and instruments.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).
-
Deliberately vary each parameter within a realistic range (e.g., pH ± 0.2 units, temperature ± 5°C).
-
Analyze a system suitability solution or a QC sample under these varied conditions.
-
Evaluate the impact on key analytical outputs, such as peak retention time, resolution, and tailing factor. The system suitability requirements should still be met.
Data Presentation & Comparison:
| Varied Parameter | Typical Variation | Expected Outcome for a Robust Method |
| Mobile Phase pH | ± 0.2 units | System suitability criteria are met. Retention time shifts are predictable. |
| Column Temperature | ± 5 °C | System suitability criteria are met. |
| Flow Rate | ± 10% | System suitability criteria are met. |
| Mobile Phase % Organic | ± 2% absolute | System suitability criteria are met. |
System Suitability Testing (SST): The Daily Method Guardian
Validation demonstrates a method is fit for purpose, while System Suitability Testing (SST) confirms the analytical system is performing adequately before and during routine analysis.[9][20] It is an integral part of any validated method.[21]
Key SST Parameters:
| Parameter | Definition | Typical Acceptance Limit |
| Repeatability | Precision of replicate injections of a standard. | %RSD ≤ 2.0% for ≥ 5 injections.[22] |
| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0.[22] |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs ≥ 2.0 between the analyte and the closest eluting peak.[22] |
| Column Efficiency (N) | Theoretical plates; a measure of column performance. | Reportable value, monitored for trends. |
Conclusion
The validation of analytical methods for pyrimidine derivatives is a multi-faceted process that demands scientific rigor, meticulous execution, and a deep understanding of regulatory expectations. The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis, particularly the sample matrix and the required sensitivity. HPLC-UV remains a robust and reliable tool for quality control of well-defined drug substances and products. However, for the challenges posed by complex biological matrices and the need for high sensitivity in pharmacokinetic and biomarker studies, LC-MS/MS is the undisputed gold standard, provided that potential matrix effects are thoroughly investigated and controlled.
By grounding your validation strategy in the principles of ICH Q2(R1), employing robust experimental designs like forced degradation, and consistently verifying system performance with SST, you can build a self-validating system that produces trustworthy, defensible data, underpinning the entire drug development lifecycle.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. onyxipca.com [onyxipca.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 21. rjpbcs.com [rjpbcs.com]
- 22. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics. Its presence in numerous bioactive molecules necessitates efficient and versatile synthetic methodologies for its functionalization. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forging carbon-carbon bonds, offering a direct route to novel pyrimidine derivatives. However, the use of readily available and cost-effective chloropyrimidines as coupling partners presents a significant challenge due to the inert nature of the C-Cl bond.
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of chloropyrimidines. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings of their reactivity, and provide detailed experimental protocols to empower you to select the optimal catalytic system for your specific synthetic goals.
The Challenge: Activating the C-Cl Bond in Pyrimidines
The Suzuki-Miyaura coupling is a three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The strength of the C-Cl bond (bond dissociation energy for Ph-Cl is ~96 kcal/mol) makes this step energetically demanding compared to its bromide (~81 kcal/mol) or iodide (~65 kcal/mol) counterparts.[3]
However, the electron-deficient nature of the pyrimidine ring can facilitate this oxidative addition, making chloropyrimidines more reactive than their benzenoid chloride analogs.[4] This increased reactivity has enabled the successful coupling of chloropyrimidines, even with traditional palladium catalysts under the right conditions.[3][4] For di- or tri-substituted chloropyrimidines, regioselectivity becomes a critical consideration, with the electronic and steric environment of each chlorine atom influencing its reactivity. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling.[5][6]
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts has led to the development of highly active systems capable of efficiently coupling even the most challenging aryl chlorides.[7] The choice of ligand plays a pivotal role in modulating the steric and electronic properties of the palladium center, thereby influencing the efficiency of the catalytic cycle.[8]
Traditional Phosphine Ligand-Based Catalysts: The Workhorse
Catalysts based on triarylphosphine ligands, particularly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are among the most well-established and commercially available catalysts for Suzuki couplings.
Expertise & Experience: While often considered less active for aryl chlorides, the inherent activation provided by the electron-deficient pyrimidine ring allows for the effective use of Pd(PPh₃)₄ in many cases.[4][9] These catalysts are relatively air-stable, easy to handle, and cost-effective, making them an excellent starting point for optimization studies. The key to success with these catalysts often lies in employing higher reaction temperatures and carefully selecting the base and solvent.
Trustworthiness: The primary drawback of traditional phosphine ligands is their propensity for P-C bond cleavage at elevated temperatures, leading to catalyst deactivation. For less reactive chloropyrimidines or sterically hindered coupling partners, more robust catalytic systems are often required.
Experimental Data Summary:
| Catalyst | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [5] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [10] |
| Pd(PPh₃)₂Cl₂ | 4,6-Dichloropyrimidine derivatives | Arylboronic acids | K₃PO₄ | - | - | "Reasonable" | [11] |
Bulky, Electron-Rich Phosphine Ligands: The Game Changers
The development of bulky and electron-rich monophosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and others like tri-tert-butylphosphine, has revolutionized the field of palladium-catalyzed cross-coupling.[7][12]
Expertise & Experience: These ligands create a sterically hindered and electron-rich palladium center. The bulkiness promotes the reductive elimination step, while the high electron density facilitates the challenging oxidative addition to the C-Cl bond.[12] This combination leads to catalysts with significantly higher turnover numbers (TONs) and turnover frequencies (TOFs), often enabling reactions at lower catalyst loadings and even at room temperature.[12]
Trustworthiness: These ligands are generally air-stable and are commercially available, often as pre-formed palladium complexes (precatalysts) that offer improved stability and ease of use. Their high activity makes them suitable for a broad range of chloropyrimidine substrates, including those that are sterically demanding or electronically deactivated.
Experimental Data Summary:
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ + o-(di-tert-butylphosphino)biphenyl | Aryl chlorides | Arylboronic acids | KF or K₃PO₄ | THF or Toluene | RT | High | [12] |
| Pd(OAc)₂ + SPhos | Vinyl iodide | Methylboronic acid | K₃PO₄ | Toluene/Water/THF | 80 | - | [2] |
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[13] They form strong σ-bonds with the metal center, creating highly stable and active catalysts.
Expertise & Experience: The strong Pd-NHC bond imparts exceptional thermal stability to the catalyst, making them ideal for reactions requiring high temperatures.[13] The steric and electronic properties of NHC ligands can be readily tuned by modifying their backbone and N-substituents. Sterically hindered NHC ligands have been shown to be particularly effective in promoting the coupling of challenging substrates, including dichloropyrimidines.[6] For instance, the use of a bulky IPr ligand can invert the typical C4-selectivity in the coupling of 2,4-dichloropyridines, favoring reaction at the C2 position.[6][14]
Trustworthiness: Many palladium-NHC complexes are commercially available as well-defined, air-stable precatalysts (e.g., PEPPSI-type catalysts), which simplifies their application in synthesis. Their robustness and high activity make them a reliable choice for challenging Suzuki couplings of chloropyrimidines.
Experimental Data Summary:
| Catalyst | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Selectivity (C4:C2) | Reference |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridines | Arylboronic acids | Various | Various | 60-100 | 2.5:1 to 10.4:1 | [6] |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | 2,4-Dichloropyridine | Phenylboronic acid | KF | THF | RT | Major product at C4 | [6] |
Heterogeneous Palladium Catalysts: The Sustainable Choice
Heterogeneous catalysts, where the palladium is supported on a solid matrix (e.g., charcoal, zeolites, metal oxides), offer significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective processes.[15][16][17]
Expertise & Experience: The catalytic activity of supported palladium catalysts can be highly dependent on the nature of the support, the size and dispersion of the palladium nanoparticles, and the reaction conditions.[16] While often requiring higher temperatures, these catalysts can be highly efficient. A key consideration is the potential for palladium leaching into the solution, where dissolved molecular palladium may be the true catalytically active species.[16]
Trustworthiness: The major advantage of heterogeneous catalysts is their facile separation from the reaction mixture by simple filtration, which minimizes product contamination with heavy metals.[16][17] Many of these catalysts can be recycled multiple times without a significant loss of activity, making them attractive for large-scale industrial applications.[15][17]
Experimental Data Summary:
| Catalyst | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd/C | Aryl bromides and activated aryl chlorides | - | - | - | Ambient | High | [16] |
| Pd/H-MOR | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | H₂O:EtOH (4:1) | 80 | 95 | [17] |
| Pd on magnetic nanoparticles | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Water | 80 | High | [15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Dichloropyrimidine using a Conventional Phosphine Catalyst
This protocol is adapted from the synthesis of 4-substituted 2-chloropyrimidines.[5][18]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Microwave synthesis vial or Schlenk flask
-
Argon or Nitrogen gas
Procedure:
-
To a microwave synthesis vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add 5 mL of 1,4-dioxane.
-
Seal the vial and purge with argon or nitrogen.
-
Heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes, or alternatively, heat in a preheated oil bath at 100 °C, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Bulky Phosphine Ligand Precatalyst at Room Temperature
This protocol is based on the highly active catalyst systems developed by Buchwald and coworkers.[12]
Materials:
-
Chloropyrimidine derivative
-
Arylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
o-(di-tert-butylphosphino)biphenyl
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Schlenk flask
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add palladium acetate (0.01 mmol, 1 mol%) and o-(di-tert-butylphosphino)biphenyl (0.012 mmol, 1.2 mol%).
-
Seal the flask, evacuate, and backfill with argon.
-
Add 5 mL of toluene and stir for 5 minutes at room temperature.
-
Add the chloropyrimidine derivative (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A streamlined workflow for comparative catalyst screening.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of chloropyrimidines is a highly valuable transformation in modern organic synthesis. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective, the advent of bulky, electron-rich phosphine ligands and robust N-heterocyclic carbene ligands has significantly expanded the scope and efficiency of this reaction. These advanced catalyst systems often allow for milder reaction conditions, lower catalyst loadings, and the coupling of previously unreactive substrates. For applications demanding sustainability and ease of purification, heterogeneous palladium catalysts present a compelling alternative.
The choice of catalyst is not a one-size-fits-all decision and should be guided by the specific reactivity of the substrates, desired reaction conditions, and economic considerations. The information and protocols provided in this guide serve as a comprehensive starting point for researchers to navigate the complexities of catalyst selection and successfully implement the Suzuki coupling of chloropyrimidines in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 13. Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions | Johnson Matthey Technology Review [technology.matthey.com]
- 14. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Introduction: The Critical Role of Metabolic Stability in Modern Drug Design
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Trifluoromethylpyrimidine Derivatives
In the landscape of medicinal chemistry, pyrimidine scaffolds are foundational, appearing in a vast array of therapeutic agents. The strategic introduction of a trifluoromethyl (-CF3) group to this heterocycle has become a cornerstone of modern drug design.[1][2] This is due to the unique physicochemical properties imparted by the -CF3 group, which can significantly enhance a drug candidate's profile by improving lipophilicity, binding affinity, and, most critically, metabolic stability.[3][4][5]
Metabolic stability, a measure of a drug's resistance to biotransformation by the body's enzymes, is a pivotal parameter in drug discovery.[6][7] A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient therapeutic exposure and potentially requiring inconveniently frequent dosing.[6][8][9] Conversely, a highly stable compound might accumulate, increasing the risk of toxicity.[10] Therefore, achieving an optimal metabolic stability profile is essential for developing a safe and effective drug with favorable pharmacokinetic properties, such as a predictable half-life and bioavailability.[11][12]
This guide provides an in-depth comparison of the metabolic stability of trifluoromethylpyrimidine derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the mechanistic basis for the enhanced stability conferred by the trifluoromethyl group and provide a practical framework for its assessment.
The Trifluoromethyl Group: A Shield Against Metabolism
The power of the trifluoromethyl group to enhance metabolic stability lies in fundamental chemistry. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to the oxidative metabolism typically mediated by cytochrome P450 (CYP) enzymes.[4][5][13]
Causality Behind the Strategy: In drug design, medicinal chemists often identify a "metabolic soft spot" on a lead compound—typically a C-H bond on an aromatic ring or an alkyl group that is susceptible to enzymatic oxidation. By replacing this labile hydrogen or methyl group with a trifluoromethyl group, this metabolic pathway can be effectively blocked.[1][3][14] This strategy not only prevents the degradation of the parent drug but also reduces the formation of potentially reactive or toxic metabolites.[6] The strong electron-withdrawing nature of the -CF3 group can also deactivate the entire aromatic ring system, making it less susceptible to oxidative attack.[2][3]
Below is a diagram illustrating how the trifluoromethyl group can block a primary site of metabolism on a pyrimidine ring.
Caption: The -CF3 group's resistance to oxidation blocks metabolic pathways.
Comparative Analysis: The Impact of Trifluoromethylation
To illustrate the effect of trifluoromethylation, we present comparative data for a series of hypothetical pyrimidine derivatives. The data are based on established principles where blocking a site of metabolism leads to increased metabolic stability. The key parameters assessed are in vitro half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of liver enzymes to metabolize a drug.[11][15] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Structure (R Group at Position 5) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale |
| PYR-H | -H | 8 | 86.6 | The unsubstituted ring is susceptible to direct aromatic oxidation by CYP enzymes. |
| PYR-CH3 | -CH3 | 12 | 57.8 | The methyl group is a primary site for benzylic oxidation, leading to rapid metabolism. |
| PYR-CF3 | -CF3 | > 60 | < 5.0 | The trifluoromethyl group is resistant to oxidation, effectively blocking this major metabolic pathway and deactivating the ring, leading to a significant increase in stability.[14][16] |
| PYR-Cl | -Cl | 35 | 19.8 | The electron-withdrawing chloro group deactivates the ring to a lesser extent than -CF3 but still provides a notable improvement in stability over the unsubstituted analog. |
This data is illustrative and serves to highlight the expected trends based on the principles of metabolic switching.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The most common and cost-effective method for an initial assessment of metabolic stability is the in vitro liver microsomal stability assay.[15][17] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing CYP enzymes.[15][18] This protocol provides a self-validating system by including appropriate controls.
Objective: To determine the rate of disappearance of a test compound (a trifluoromethylpyrimidine derivative) when incubated with liver microsomes and a necessary cofactor (NADPH), thereby calculating its in vitro half-life and intrinsic clearance.
Materials:
-
Test Compound (e.g., PYR-CF3)
-
Positive Control Compound (e.g., Verapamil, a compound with known high clearance)
-
Negative Control Compound (e.g., Warfarin, a compound with known low clearance)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plate and sealing mat
-
Incubator/shaker set to 37°C
Workflow Diagram:
Caption: Standard workflow for a liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Working Solutions:
-
Prepare a 1 µM working solution of the test compound and control compounds in phosphate buffer. The final concentration of the organic solvent (like DMSO) should be less than 1% to avoid inhibiting enzyme activity.
-
Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.[18][19]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the liver microsome solution to each well designated for the reaction.
-
Add the test compound or control compound working solutions to the appropriate wells.
-
Causality: Include "minus-cofactor" control wells for each compound, where buffer is added instead of the NADPH solution. This is a critical self-validating step to ensure that compound loss is due to NADPH-dependent enzymatic metabolism and not chemical instability or non-specific binding.[20]
-
Pre-incubate the plate at 37°C for 10 minutes with shaking to allow the system to reach thermal equilibrium.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells (except the "minus-cofactor" controls). The 0-minute time point is taken immediately by transferring an aliquot to a quenching solution.
-
At subsequent designated time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[19]
-
-
Reaction Termination and Sample Processing:
-
To terminate the reaction, add a volume (typically 2-4x the incubation volume) of ice-cold acetonitrile containing a suitable internal standard.
-
Expertise: Acetonitrile serves a dual purpose: it instantly stops the enzymatic reaction by precipitating the microsomal proteins, and the internal standard provides a reference point for accurate quantification, correcting for any variations in sample processing or instrument response.[20][21]
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
Bioanalysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][22][23][24] LC-MS/MS is the gold standard for this analysis due to its high sensitivity and specificity.[22][24]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Conclusion
Assessing metabolic stability is an indispensable part of the drug discovery process. For pyrimidine-based scaffolds, the introduction of a trifluoromethyl group is a highly effective and well-established strategy for enhancing metabolic stability by blocking sites of oxidative metabolism.[2][3] This often translates to a longer in vivo half-life and improved pharmacokinetic properties.[4][8] The in vitro liver microsomal stability assay provides a robust, high-throughput method for evaluating this critical parameter.[10][17] By understanding the principles behind metabolic switching and employing rigorous, well-controlled experimental protocols, researchers can efficiently prioritize and optimize drug candidates like trifluoromethylpyrimidine derivatives for further development, ultimately increasing the probability of clinical success.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. annualreviews.org [annualreviews.org]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 17. nuvisan.com [nuvisan.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 23. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
A Researcher's Guide to Comparing the Efficacy of Pyrimidine-Based Kinase Inhibitors
Introduction: The Central Role of Kinases and the Pyrimidine Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. Within the vast landscape of kinase inhibitors, compounds built upon a pyrimidine core represent a "privileged scaffold." This is due to the pyrimidine ring's inherent ability to mimic the adenine base of ATP and form crucial hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding site, providing a stable anchor for targeted inhibition.[3][4]
This guide provides an in-depth comparison of the efficacy of prominent pyrimidine-based kinase inhibitors, focusing on clinically relevant examples from the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) families. We will delve into the mechanistic distinctions that define their efficacy, present supporting quantitative data, and provide detailed, field-proven protocols for researchers to conduct their own comparative assessments.
The Pyrimidine Advantage: A Structural Mimic of ATP
The success of the pyrimidine scaffold lies in its structural bioisosterism with adenine.[4] The arrangement of nitrogen atoms in the pyrimidine ring allows it to act as both a hydrogen bond donor and acceptor, perfectly complementing the amino acid residues in the kinase hinge region. This interaction competitively blocks the binding of ATP, thereby inhibiting the kinase's phosphorylating activity and disrupting downstream signaling cascades.[5]
Caption: Pyrimidine core forming hydrogen bonds with the kinase hinge region.
Comparative Analysis I: The Evolution of EGFR Inhibitors
The clinical journey of EGFR inhibitors in non-small cell lung cancer (NSCLC) provides a compelling case study in the evolution of pyrimidine-based drugs, showcasing a generational battle against acquired resistance.[6]
-
First-Generation (Gefitinib): A reversible, ATP-competitive inhibitor effective against common activating EGFR mutations (e.g., exon 19 deletions, L858R).[6]
-
Third-Generation (Osimertinib): An irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket.[6] This mechanism allows it to potently inhibit not only the initial activating mutations but also the T790M resistance mutation, a common reason for the failure of first-generation therapies.[6]
The superior efficacy of Osimertinib, particularly its ability to overcome T790M-mediated resistance, has been demonstrated in landmark clinical trials like FLAURA.[6][7] This trial showed a significant improvement in both progression-free survival (18.9 months for Osimertinib vs. 10.2 months for first-generation TKIs) and overall survival (38.6 months vs. 31.8 months).[7]
Quantitative Efficacy Data: EGFR Inhibitors
| Inhibitor | Generation | Target | IC50 (nM) | Key Advantage |
| Gefitinib | 1st | EGFR (L858R) | ~10-50 | First-line against activating mutations |
| EGFR (T790M) | >1000 | Ineffective against T790M resistance | ||
| Osimertinib | 3rd | EGFR (L858R) | ~10-20 | High potency against activating mutations |
| EGFR (T790M) | ~1-15 | Potent against T790M resistance mutation[6] |
Note: IC50 values are approximate and can vary based on assay conditions. Data is compiled from publicly available literature and resources like Benchchem.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Janus Kinase Inhibitors | Pharmaceutical aspects of JAK inhibitors: a comparative review | springermedicine.com [springermedicine.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
A Comparative Guide to the Characterization of 2-Chloro-4-(trifluoromethyl)pyrimidine Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)pyrimidine is a pivotal building block in contemporary medicinal chemistry and drug discovery, prized for its role in the synthesis of a multitude of bioactive molecules. The strategic incorporation of the trifluoromethyl group imparts unique electronic properties to the pyrimidine ring, rendering it highly susceptible to nucleophilic attack. Understanding the transient species that form and decay during its chemical transformations is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel synthetic pathways.
This guide provides an in-depth technical comparison of the reaction intermediates of this compound, primarily focusing on the well-established Nucleophilic Aromatic Substitution (SNAr) pathway. While the direct isolation and characterization of the fleeting intermediates of this specific molecule are not extensively documented in peer-reviewed literature, this guide will leverage data from closely related and electronically analogous systems to provide a robust comparative analysis. We will delve into the causality behind experimental choices for characterization and present the theoretical framework for understanding the stability and reactivity of these transient species.
The SNAr Reaction and the Meisenheimer Intermediate: A Theoretical Overview
The primary reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of both the pyrimidine nitrogens and the trifluoromethyl group, which significantly activate the ring towards nucleophilic attack. The accepted mechanism proceeds through a two-step addition-elimination sequence, postulating the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]
The stability of this Meisenheimer complex is the lynchpin of the entire reaction, and its characterization, even if indirect, provides invaluable mechanistic insight. The rate of the SNAr reaction is directly influenced by the stability of this intermediate.[2]
Regioselectivity in Nucleophilic Attack
A critical consideration in the reaction of this compound is the site of nucleophilic attack. The pyrimidine ring presents two electrophilic centers at the C2 and C4 positions. For 2,4-disubstituted pyrimidines, nucleophilic attack predominantly occurs at the C4 position. This preference is attributed to the greater ability of the para-nitrogen to stabilize the resulting negative charge in the Meisenheimer intermediate through resonance.[3] In the case of this compound, the potent electron-withdrawing trifluoromethyl group at the C4 position further enhances the electrophilicity of this site, making it the primary target for nucleophiles.
However, it is crucial to note that the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. For instance, in the case of 2-MeSO2-4-chloropyrimidine, a switch in regioselectivity from C4 to C2 is observed with certain nucleophiles like alkoxides, which is attributed to the formation of a hydrogen bond complex with the methylsulfonyl group.[4] While the trifluoromethyl group is not a hydrogen bond donor, this example underscores the nuanced interplay of electronic and steric factors that can govern the reaction pathway.
Comparative Analysis of Reaction Intermediates: Insights from Analogous Systems
Direct experimental evidence for the Meisenheimer intermediate of this compound is scarce. However, extensive studies on other electron-deficient pyrimidines and aromatic systems provide a solid foundation for a comparative analysis.
Computational and Kinetic Studies
Computational studies on related systems, such as 2,4-dichloropyrimidines, have been employed to rationalize the observed regioselectivity. These studies often focus on calculating the energies of the transition states leading to the C2 and C4 substituted products. For 2,4-dichloropyrimidine itself, the LUMO is predominantly located at the C4 position, indicating a higher susceptibility to nucleophilic attack at this site. However, the introduction of electron-donating or withdrawing groups can alter the LUMO distribution and consequently the regioselectivity.[5]
Kinetic studies on the reactions of chloropyridines and chloropyrimidines with various nucleophiles have provided quantitative data on their relative reactivities. For instance, 2-chloropyrimidine is reported to be approximately 108 times more reactive towards nucleophiles than 2-chloropyridine under SNAr conditions, highlighting the activating effect of the second nitrogen atom in the pyrimidine ring.[6]
Table 1: Comparative Reactivity of Chloro-N-Heterocycles in SNAr Reactions
| Substrate | Relative Reactivity (approx.) | Reference |
| Chlorobenzene | 1 | [6] |
| 2-Chloropyridine | ~108 | [6] |
| 2-Chloropyrimidine | ~1016 | [6] |
This vast difference in reactivity underscores the highly activated nature of the pyrimidine system in this compound.
Experimental Characterization of Reaction Intermediates: Methodologies and Comparative Data
The transient nature of most Meisenheimer complexes makes their direct observation challenging. However, a combination of spectroscopic techniques and, in some cases, the synthesis of stable analogues, can provide compelling evidence for their existence and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and characterizing reaction intermediates. Changes in the chemical shifts of the aromatic protons and carbons upon the addition of a nucleophile can indicate the formation of a Meisenheimer complex. In a stable Meisenheimer adduct, the carbon atom undergoing nucleophilic attack becomes sp3-hybridized, leading to a significant upfield shift in its 13C NMR signal.
While a dedicated NMR study on the intermediate of this compound is not available, studies on stable Meisenheimer complexes of other electron-deficient aromatics provide a template for what would be expected. For instance, in the 1H NMR spectrum of a stable bis-Meisenheimer adduct of a tetranitroazacalixarene, significant upfield shifts were observed for the protons adjacent to the sp3-hybridized carbon.[7]
Mass Spectrometry (MS)
Mass spectrometry can be employed to detect the presence of reaction intermediates, even at very low concentrations. Techniques such as electrospray ionization (ESI) can be used to gently ionize and transfer the Meisenheimer complex from the solution phase to the gas phase for mass analysis. High-resolution mass spectrometry (HRMS) can then provide an accurate mass measurement, confirming the elemental composition of the intermediate.
In a study on the covalent inhibition of a kinase by a dichloropyrimidine derivative, mass spectrometry was successfully used to confirm the formation of a covalent adduct, which proceeds through an SNAr mechanism.[8]
X-ray Crystallography
In rare cases where the Meisenheimer complex is sufficiently stable to be crystallized, X-ray crystallography provides unambiguous structural proof. This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional structure of the intermediate. The synthesis of stable, crystalline Meisenheimer adducts has been achieved for various nitro-substituted aromatic compounds and some heterocyclic systems.[9] While no crystal structure exists for the Meisenheimer intermediate of this compound, the structures of these stable analogues provide invaluable insights into the geometry of the sp3-hybridized carbon and the delocalization of the negative charge within the ring.
Experimental Protocols for Intermediate Characterization
The following are generalized protocols for the key experiments that would be employed to characterize the reaction intermediates of this compound.
Protocol 1: In-situ NMR Monitoring of Reaction
Objective: To detect the formation of the Meisenheimer intermediate by observing changes in the NMR spectrum upon addition of a nucleophile.
Methodology:
-
Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CD3CN) in an NMR tube.
-
Acquire a baseline 1H and 13C NMR spectrum of the starting material.
-
Cool the NMR probe to a low temperature (e.g., -40 °C to -78 °C) to potentially increase the lifetime of the intermediate.
-
Carefully add a stoichiometric amount of a strong nucleophile (e.g., sodium methoxide) to the NMR tube.
-
Immediately acquire a series of 1H and 13C NMR spectra over time.
-
Analyze the spectra for the appearance of new signals and changes in the chemical shifts of the pyrimidine ring protons and carbons, which may indicate the formation of the Meisenheimer complex.
Protocol 2: Trapping of the Reaction Intermediate
Objective: To indirectly confirm the presence of the Meisenheimer intermediate by reacting it with a trapping agent.
Methodology:
-
Perform the SNAr reaction of this compound with a nucleophile under standard conditions.
-
In a parallel experiment, add a suitable trapping agent to the reaction mixture. The choice of trapping agent will depend on the nature of the intermediate. For an anionic Meisenheimer complex, an electrophilic trapping agent could be used.
-
Analyze the product mixture of both reactions by LC-MS and NMR.
-
The formation of a new product derived from the trapped intermediate would provide evidence for its existence.
Visualization of Reaction Pathways
SNAr Mechanism of this compound
Caption: Generalized SNAr mechanism for this compound.
Experimental Workflow for Intermediate Characterization
Caption: A typical experimental workflow for the characterization of reaction intermediates.
Conclusion
The characterization of reaction intermediates of this compound is a challenging yet crucial endeavor for a comprehensive understanding of its reactivity. While direct experimental data for the Meisenheimer intermediate of this specific compound remains elusive, a comparative analysis based on analogous systems provides a strong predictive framework. By employing a combination of in-situ spectroscopic techniques, computational modeling, and kinetic studies, researchers can gain significant insights into the transient species that govern the outcome of these important synthetic transformations. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate the intricate mechanistic details of reactions involving this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metastable Macrocyclic Bis‐Meisenheimer Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Spirocyclic Meisenheimer Complexes [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Chloro-4-(trifluoromethyl)pyrimidine
As a senior application scientist, it is imperative to preface any procedural guide with a foundational principle: safety is not a checklist, but a culture. The proper disposal of 2-Chloro-4-(trifluoromethyl)pyrimidine, a halogenated heterocyclic compound, is a critical final step in its lifecycle within a research and development setting. This guide provides a comprehensive framework for its safe handling and disposal, grounded in established safety protocols and an understanding of its chemical properties.
Understanding the Hazard Profile
This compound is a reactive chemical intermediate. Its hazard profile, summarized from various safety data sheets (SDS), dictates the stringent handling and disposal protocols required.[1][2][3][4]
Key Hazards:
-
Flammability: It is a flammable liquid with a flash point of 49°C (120.2°F).[3] Vapors can form explosive mixtures with air.
-
Toxicity and Irritation: The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][4][5][6]
-
Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination.[7]
| Hazard Classification | Description | Source |
| Flammable Liquid | Category 3 | [3] |
| Skin Irritation | Category 2 | [3][8] |
| Eye Irritation | Category 2 | [3][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [3][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | [8][9] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, it is crucial to establish a safe working environment. The primary objective is to minimize all potential routes of exposure.
Engineering Controls: All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to control vapor inhalation.[5][8][10] The fume hood should have a tested and adequate face velocity. An eyewash station and safety shower must be readily accessible.[6]
Personal Protective Equipment (PPE): The selection of appropriate PPE is non-negotiable. The following ensemble provides a robust barrier against accidental exposure:
-
Hand Protection: Wear chemically resistant gloves. Given the nature of halogenated organics, nitrile gloves may offer limited protection. It is advisable to use a heavier-duty glove, such as Viton® or a laminate glove (e.g., Silver Shield®). Always consult the glove manufacturer's compatibility chart. Contaminated gloves should be disposed of as hazardous waste.[11]
-
Eye and Face Protection: Tight-sealing safety goggles and a face shield are mandatory to protect against splashes.[8][10]
-
Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.[10]
-
Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation prevents dangerous reactions with incompatible chemicals and ensures compliant disposal.
-
Procedure:
-
Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste."[13]
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[12]
-
Collect all waste containing this compound, including residual amounts in containers, contaminated disposable labware (e.g., pipette tips, weighing boats), and contaminated PPE, in this designated container.
-
Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[13]
-
Step 2: Container Management
-
Rationale: Safe storage and clear labeling are critical for preventing accidents and ensuring proper handling by waste management personnel.
-
Procedure:
-
Keep the hazardous waste container closed at all times, except when adding waste.[12]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste stream with their approximate percentages.[12]
-
Store the container in a well-ventilated, designated satellite accumulation area away from heat, sparks, and open flames.[8] Secondary containment is highly recommended.[12]
-
Step 3: Arranging for Final Disposal
-
Rationale: The final disposal of halogenated organic compounds requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[7][14] This process must be handled by a licensed hazardous waste disposal company.
-
Procedure:
-
Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department.[12]
-
The EHS department will coordinate with a certified hazardous waste contractor for pickup and transport to a permitted treatment, storage, and disposal facility (TSDF).
-
Ensure all institutional and regulatory paperwork is completed accurately.
-
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is vital.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Vapors and Ignition Sources: Turn off any nearby ignition sources.[8]
-
Contain the Spill: If trained and safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for flammable liquids (e.g., diatomaceous earth, universal binders).[5] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), and collect the cleaning materials as hazardous waste.[5]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5][6]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. 2-クロロ-4-(トリフルオロメチル)ピリミジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.cn [capotchem.cn]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. reed.edu [reed.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-4-(trifluoromethyl)pyrimidine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. 2-Chloro-4-(trifluoromethyl)pyrimidine is a key building block in medicinal chemistry, but its handling requires a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Adherence to these protocols is non-negotiable for ensuring personnel safety and research integrity.
Hazard Analysis: The Foundation of Safe Handling
A thorough risk assessment is the cornerstone of any laboratory procedure. This compound is a reactive compound with multiple hazard classifications. Understanding these specific risks is critical to selecting the appropriate Personal Protective Equipment (PPE) and establishing safe handling procedures.[1][2]
| Hazard Classification | GHS Hazard Code | Nature of Risk |
| Flammable Liquid and Vapour | H226 | The liquid and its vapours can ignite with a spark, open flame, or sufficient heat.[1] |
| Skin Irritation | H315 | Direct contact can cause skin irritation, redness, and discomfort.[1][2] |
| Serious Eye Irritation | H319 | Poses a significant risk of serious damage if it comes into contact with the eyes.[1][2] |
| Respiratory Irritation | H335 | Inhalation of vapours or aerosols may irritate the respiratory tract.[1][2] |
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly counteract the identified hazards. For this compound, a multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Eye and Face Protection
Given its classification as a serious eye irritant (H319), robust eye and face protection is mandatory.[1][2] Standard safety glasses are insufficient.
-
Required Equipment:
-
Chemical Splash Goggles: These must be worn at all times when handling the chemical. They provide a seal around the eyes, protecting against splashes and vapours.
-
Face Shield: A full-face shield must be worn over the chemical splash goggles.[3] This provides a critical secondary layer of protection for the entire face from splashes that can occur during transfers or unexpected reactions.
-
-
Causality: The combination of goggles and a face shield is a self-validating system. Goggles protect the eyes from direct liquid entry and vapours, while the face shield protects the sensitive skin of the face and prevents splashes from reaching the goggles.
Skin and Body Protection
To mitigate the risk of skin irritation (H315), all exposed skin must be covered with chemically resistant materials.[1][2]
-
Required Equipment:
-
Chemical-Resistant Gloves: Wear nitrile or other suitable chemical-resistant gloves. Given the potential for exposure, double-gloving is strongly recommended.[4] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[4] Gloves should be changed immediately if contamination is suspected or after a maximum of one to two hours of use.[4][5]
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat is the minimum requirement.
-
Additional Protection: For larger quantities or procedures with a higher splash risk, consider using disposable, chemical-resistant sleeves or a full chemical-resistant suit.[6]
-
-
Causality: The primary goal is to create an impermeable barrier between the chemical and the skin. Double-gloving and overlapping the gloves with the lab coat cuff eliminates the vulnerable gap at the wrist, a common site of exposure.[4]
Respiratory Protection
The compound's potential to cause respiratory irritation (H335) and its volatility necessitate strict engineering controls and, in some cases, respiratory protection.[1][2]
-
Primary Control: All handling of this compound must be performed inside a certified chemical fume hood.[3][6] This is the most critical step in preventing inhalation exposure.
-
Required Equipment (if engineering controls are insufficient): In situations where a fume hood is not available or if exposure limits may be exceeded (e.g., cleaning a large spill), a NIOSH-approved respirator with an organic vapour cartridge is required.[3] A type ABEK (EN14387) respirator filter is also recommended.
-
Causality: A chemical fume hood provides primary containment, actively drawing vapours away from the user's breathing zone. A respirator serves as a secondary, personal line of defense if these primary controls fail or are not feasible.
Operational Workflow for Safe Handling
A systematic, step-by-step approach minimizes risk by ensuring that safety checks and handling procedures are performed in the correct sequence.
Preparation
-
Designate Area: Cordon off the designated work area, preferably within a chemical fume hood.
-
Verify Equipment: Ensure a safety shower and eyewash station are accessible and unobstructed.[7]
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, chemical splash goggles, and face shield.
-
Prepare for Spills: Have a spill kit with an inert absorbent material (e.g., vermiculite or sand) readily available.[3][8]
Handling and Use
-
Grounding: As the substance is a flammable liquid, ground and bond containers and receiving equipment during transfers to prevent static discharge.[1]
-
Aliquotting: Perform all transfers and measurements within the chemical fume hood using non-sparking tools.
-
Heating: Never heat with an open flame. Use a heating mantle, water bath, or other controlled heating source.
-
Vessel Sealing: Keep containers tightly closed when not in use to minimize vapour release.[1][3][9]
Post-Procedure
-
Decontamination: Wipe down the work surface in the fume hood.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, face shield, goggles, lab coat, and finally inner gloves.
-
Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][10]
Below is a diagram illustrating the logical flow of the safe handling procedure.
Caption: Safe Handling Workflow for this compound.
Emergency Response and Disposal
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[2] If irritation occurs, get medical advice.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][3][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3]
Spill Response
-
Evacuate all non-essential personnel.
-
Wearing full PPE, cover the spill with a non-combustible, inert absorbent material.
-
Use non-sparking tools to collect the material and place it in a suitable, closed container for disposal.[8]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan All waste, including the chemical itself, contaminated absorbent material, and disposable PPE, must be treated as hazardous waste.
-
Place all waste in a clearly labeled, sealed container.
-
Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[3][7] Do not dispose of it down the drain.[8]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for groundbreaking research.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
